Product packaging for Strontium sulfate(Cat. No.:CAS No. 7759-02-6)

Strontium sulfate

Cat. No.: B048449
CAS No.: 7759-02-6
M. Wt: 185.70 g/mol
InChI Key: YRYBAJBFCZKSSE-UHFFFAOYSA-N
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Description

Strontium sulfate (SrSO₄), a white crystalline solid renowned for its exceptional insolubility in water, is a compound of significant interest in diverse research fields. Its primary research value lies in its application as a model system for studying sulfate mineral scaling in industrial water systems, such as desalination units and oilfield operations, where its precipitation kinetics and inhibition mechanisms are critically investigated. In materials science, this compound serves as a key precursor for the synthesis of strontium carbonate and other strontium-containing compounds, which are vital for producing ferrite magnets, pyrotechnic compositions (imparting a brilliant red flame), and doped ceramics. Furthermore, due to its high opacity to X-rays, it finds utility as a contrast agent in various non-clinical experimental models and imaging studies. Geochemists utilize its stable isotopic signature (⁸⁷Sr/⁸⁶Sr) as a powerful tracer for reconstructing paleoenvironmental conditions and diagenetic processes in sedimentary rocks. The mechanism of action for its most studied property—scale formation—involves the nucleation and crystal growth of the barite-isostructural mineral (celestine) when strontium and sulfate ions exceed the solubility product in aqueous solutions, providing a robust system for testing antiscalants. This high-purity reagent is essential for advancing studies in industrial chemistry, materials synthesis, and geochemical analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O4SSr B048449 Strontium sulfate CAS No. 7759-02-6

Properties

CAS No.

7759-02-6

Molecular Formula

H2O4SSr

Molecular Weight

185.70 g/mol

IUPAC Name

strontium;sulfate

InChI

InChI=1S/H2O4S.Sr/c1-5(2,3)4;/h(H2,1,2,3,4);

InChI Key

YRYBAJBFCZKSSE-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[Sr+2]

Canonical SMILES

OS(=O)(=O)O.[Sr]

density

3.96 g/cm³

melting_point

1605 °C

Other CAS No.

7759-02-6

physical_description

DryPowder
ODOURLESS WHITE CRYSTALLINE POWDER.

solubility

Solubility in water, g/100ml at 25 °C: 0.0135 (very poor)

Synonyms

Sulfuric Acid Strontium Salt (1:1);  C.I. 77845;  Strontium Monosulfate

Origin of Product

United States

Fundamental Principles of Strontium Sulfate Formation and Transformation

Crystallization Mechanisms and Nucleation Pathways

The formation of strontium sulfate (B86663) (SrSO₄), commonly occurring as the mineral celestine, from aqueous solutions is a complex process governed by intricate crystallization and nucleation mechanisms. While some studies have approached its precipitation from the perspective of classical nucleation theory, a growing body of research reveals the prevalence of non-classical, multi-step pathways involving various precursor and intermediate phases. aip.orgcsic.es The specific pathway is highly dependent on the physico-chemical conditions of the solution. aip.orgdntb.gov.uanih.gov

Classical Nucleation Theory (CNT) posits that solutes in a supersaturated solution aggregate into small, unstable clusters. Once a cluster surpasses a critical size, it becomes a stable nucleus and can grow spontaneously. mdpi.com Some early and foundational studies on strontium sulfate precipitation have been interpreted within the framework of CNT. aip.org This classical view describes a single-step process where ions directly assemble from the solution to form a stable crystalline nucleus. However, recent findings suggest that while CNT can describe certain aspects, it does not fully encompass the complexity observed in this compound precipitation, particularly the emergence of intermediate phases. mdpi.comosti.gov

Contrary to the direct formation pathway described by CNT, non-classical nucleation pathways for this compound involve multiple stages and the formation of transient, metastable phases. aip.orgnih.govmdpi.com These complex mechanisms can include the initial formation of precursor aqueous species, amorphous intermediates, or metastable crystalline phases before the final, stable celestine phase appears. aip.orgdntb.gov.uanih.gov The elucidation of these precise steps has been a significant area of research, revealing a more nuanced picture of mineral formation. aip.org

Research has shown that under specific conditions, this compound nucleation is initiated by the formation of prenucleation clusters. aip.orgdntb.gov.ua These are stable, nanometer-sized clusters of ions that exist in solution before the formation of a solid phase. Potentiometric studies have revealed that at relatively low supersaturation levels, the nucleation of this compound is driven by the aggregation of these bound, neutral species (such as SrSO₄⁰ ion pairs or larger clusters). aip.orgcsic.es This process, which aligns with the prenucleation cluster model, leads directly to the precipitation of the stable celestine phase without any observable intermediate phases. aip.orgnih.govresearchgate.net The consumption of these neutral bound species, which are not detected by ion-selective electrodes, signifies the onset of nucleation through the aggregation of these primary particles. aip.orgcsic.es

At higher levels of supersaturation, the nucleation mechanism for this compound shifts to a multi-step process that adheres to Ostwald's rule of stages, which states that a system transforms from a less stable state to a more stable one through a sequence of intermediate, metastable phases. aip.orgdntb.gov.uanih.gov In this pathway, the initial phase to precipitate is not the stable anhydrous celestine, but a metastable this compound hemihydrate (SrSO₄·0.5H₂O). aip.orgcsic.esnih.gov This hemihydrate phase has been identified and characterized as crystallizing in the hexagonal system. aip.org

This transformation from the metastable hemihydrate to the stable orthorhombic celestine is a solution-mediated process. aip.orgdntb.gov.uanih.gov It involves the dissolution of the less stable hemihydrate phase and the subsequent crystallization of the more stable anhydrous celestine phase. aip.orgcsic.esnih.gov This dissolution-reprecipitation mechanism is the most likely process controlling the transformation. aip.orgcsic.es

The choice between a direct, single-step nucleation pathway and a multi-step pathway is critically dictated by the physico-chemical parameters of the solution, with supersaturation being a primary determinant. aip.orgdntb.gov.uanih.gov

Supersaturation: There exists a distinct supersaturation threshold that governs the nucleation mechanism.

Below the threshold: Nucleation proceeds via the aggregation of prenucleation clusters, directly forming stable celestine. aip.orgnih.govresearchgate.net

Above the threshold: Nucleation is dominated by the consumption of free ions from the solution, leading to the initial formation of the metastable this compound hemihydrate, which then transforms into celestine. aip.orgdntb.gov.uanih.gov

Ion Association: The degree of ion association in the solution during the prenucleation stage is a key factor that determines whether an intermediate phase will form. aip.orgnih.gov Experimental observations suggest that the differing hydration shells of ions versus bound species may influence why celestine nucleation is driven by bound species while hemihydrate formation is dominated by the consumption of charged ions. csic.es

Other Factors: Additional parameters such as ionic strength and hydrodynamic shear forces can also influence the process, particularly affecting the kinetic persistence of the metastable hemihydrate phase. digitellinc.com The presence of other ions, such as silicon, has also been noted to affect the formation of the hemihydrate. researchgate.net

Non-Classical Nucleation Pathways in this compound Precipitation

Kinetics of this compound Crystal Growth and Dissolution

The kinetics of both the growth and dissolution of this compound crystals are fundamental to understanding its behavior in various environments.

The rate of crystal growth has been observed to be proportional to the square of the relative supersaturation in the solution. acs.org However, this process can be significantly influenced by the presence of other substances. For instance, various biodegradable and synthetic polymers can act as inhibitors. onepetro.orgresearchgate.netonepetro.org Their mechanism of inhibition is believed to involve the adsorption of the polymer molecules onto the active growth sites on the crystal surface, thereby blocking further crystallization. onepetro.orgonepetro.org The effectiveness of these inhibitors often depends on their concentration and chemical structure. onepetro.orgresearchgate.net

The dissolution of this compound has also been studied under various conditions. In simple aqueous solutions, the rate of dissolution can be proportional to the square of the relative subsaturation. acs.org The process can be significantly accelerated by the presence of chelating agents like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). researchgate.net Studies have shown that the dissolution rate in the presence of these chelates increases with temperature and is highly pH-dependent, with greater rates observed at higher pH values. researchgate.net The activation energies calculated for these processes suggest that the dissolution is a surface-controlled reaction. researchgate.net Similarly, investigations into the dissolution of celestine in acidic solutions (HCl) containing barium chloride (BaCl₂) found the process to be controlled by a chemical reaction at the surface, with an activation energy of 68.8 kJ mol⁻¹. researchgate.net

Below is an interactive table summarizing the kinetic parameters from a study on this compound dissolution in the presence of chelating agents.

Chelating AgentConcentration (mM)Temperature (°C)pHActivation Energy (kcal/mol)Dissolution Control
EDTA1540-801213.5Surface Controlled
EDTA2540-801210.8Surface Controlled
DTPA1540-80127.4Surface Controlled
DTPA2540-80126.5Surface Controlled
Data sourced from kinetic experiments on SrSO₄ dissolution. researchgate.net

Quantification of Nucleation Kinetics in Aqueous Solutions

Studies have shown that the nucleation of this compound can follow different pathways depending on the level of supersaturation. dntb.gov.ua At lower supersaturation levels, the formation of the stable celestine phase (SrSO₄) is believed to be driven by the aggregation of prenucleation clusters. dntb.gov.uacsic.es However, at higher supersaturations, a metastable hemihydrate phase (SrSO₄·0.5H₂O) tends to form first, which is a process dominated by the consumption of free ions. dntb.gov.uaaip.orgaip.org This adherence to a multi-step process, where a less stable form precedes the most stable form, is known as Ostwald's rule of stages. dntb.gov.uaaip.orgaip.org

The induction time, which is the time elapsed before the onset of precipitation, is a key measure used to quantify nucleation kinetics. psu.edu It is influenced by factors such as the degree of supersaturation, with higher supersaturation leading to shorter induction times. scispace.com The presence of certain substances, like dissolved silicon, can inhibit the formation of celestine and promote the precipitation of the hemihydrate or even an amorphous phase. psu.eduresearchgate.net The critical supersaturation required for nucleation has been observed to vary predictably with the rate of supersaturation. digitellinc.com

To probe the early stages of nucleation, researchers employ various techniques. Potentiometric co-titration experiments, for instance, continuously monitor ion concentration, turbidity, and conductivity as reactant solutions are mixed. csic.esaip.org This allows for the characterization of the ionic environment during the initial phases of precipitation. aip.org

Investigations into this compound Crystal Growth Rates

Following nucleation, the newly formed this compound nuclei grow by the addition of ions from the supersaturated solution. The rate of this crystal growth is a crucial factor determining the final size and morphology of the precipitate.

The growth of this compound crystals is generally considered to be a surface-controlled process. deswater.com This means that the rate is governed by the integration of ions onto the crystal surface rather than by the transport of ions from the bulk solution to the surface. The rate of precipitation has been found to have a quadratic dependence on the relative degree of supersaturation, further supporting a surface-controlled mechanism. deswater.com

Several factors can influence the crystal growth rate. Temperature plays a significant role, with an activation energy for the crystal growth of this compound in a heterogeneous nucleation regime determined to be 85 kJ·mol⁻¹. researchgate.net The presence of foreign materials or impurities in the solution can also have a marked effect on the crystallization rate, either by adsorbing to the crystal surface or through lattice substitution. deswater.com For instance, the presence of dissolved silicon has been shown to initially increase the growth velocity of a monolayer on the celestite (001) face, but then inhibit further multilayer growth. researchgate.net

The use of polymeric additives is a common strategy to control crystal growth. These polymers can adsorb onto the active growth sites on the crystal surfaces, thereby blocking further growth and reducing the precipitation rate. ampp.org The effectiveness of these inhibitors is often dependent on their chemical composition and concentration. lubrizol.com

Mechanisms of Dissolution-Reprecipitation during Phase Transformation

The primary mechanism driving this phase transformation is understood to be dissolution-reprecipitation. dntb.gov.uaaip.orgaip.orgdigitellinc.com This process involves the dissolution of the more soluble metastable phase (hemihydrate) and the simultaneous precipitation of the less soluble, more stable phase (celestine). dntb.gov.uaaip.orgaip.org This solution-mediated process is influenced by the local physicochemical environment. digitellinc.com

In-situ monitoring using techniques like Raman spectroscopy and potentiometric measurements has provided evidence for this mechanism. digitellinc.com Even when the hemihydrate is separated from the bulk liquid, the transformation to celestine can still occur, suggesting that a fluid film on the crystal surfaces is sufficient to facilitate the dissolution-reprecipitation process. aip.orgaip.org The kinetic persistence of the hemihydrate is highly dependent on factors such as ionic strength and hydrodynamic shear forces. digitellinc.com In some cases, extensive replacement of one cation by another in a sulfate mineral can also occur through coupled dissolution-reprecipitation reactions. researchgate.netnih.gov

Adsorption of Foreign Material onto Growing Crystal Surfaces

The interaction of foreign substances with the surfaces of growing this compound crystals is a critical factor that can significantly influence the kinetics of crystallization and the final morphology of the precipitate. deswater.comonepetro.org This adsorption can occur at various sites on the crystal surface, including at kink sites, steps, and edges. researchgate.net

The presence of organic matter, for example, can impact precipitation kinetics. researchgate.net Organic substances can act as growth inhibitors by adsorbing onto active growth sites on the crystal surface, which blocks further crystal growth and decreases the rate of precipitation. deswater.comresearchgate.net This effect has been observed with organic matter present in flowback water from natural gas extraction. researchgate.net

The adsorption of additives is often interpreted using models like the Langmuir-type adsorption isotherm, which relates the amount of adsorbed substance to its concentration in the solution. deswater.comampp.org The effectiveness of an inhibitor is often linked to its adsorption affinity for the crystal surface. ampp.org For instance, the strong inhibitory effect of certain polymers is attributed to their strong adsorption on the crystal surface. ampp.org This adsorption can lead to a decrease in the crystallization rate. ampp.orgampp.org

Control of this compound Morphology and Crystal Habit

The ability to control the size, shape (morphology), and crystal habit of this compound particles is crucial for many industrial applications. This control is typically achieved by manipulating the conditions of precipitation.

Factors Governing Controlled Growth of this compound Particles

Several key factors govern the controlled growth of this compound particles, influencing their final characteristics.

Supersaturation: The degree of supersaturation is a primary factor. scispace.com Higher supersaturation levels generally lead to faster nucleation and the formation of smaller particles. scispace.com

Purity of the Solution: The presence of impurities can significantly affect the precipitation process. scispace.com

Mixing and Agitation: The method and intensity of mixing the reactant solutions play a crucial role. Vigorous and uniform mixing can lead to a more controlled precipitation process. scispace.com For instance, a bubble column evaporator (BCE) has been shown to effectively control this compound precipitation and reduce particle growth rates compared to standard magnetic stirring. scispace.comresearchgate.net

Temperature and Pressure: These thermodynamic conditions also influence solubility and, consequently, the driving force for precipitation. mdpi.comresearchgate.net

pH: The pH of the solution can affect the surface charge of the crystals and the speciation of any additives, thereby influencing their interaction with the growing particles. scispace.com

By carefully controlling these factors, it is possible to tailor the properties of the resulting this compound particles.

Influence of Organic Additives and Macromolecules on Crystal Morphology (e.g., Polymeric Inhibitors)

Polymeric Inhibitors:

Polymers containing carboxyl (-COOH) groups, such as poly(acrylic acid) (PAA), are particularly effective inhibitors for sulfate scales. lubrizol.comampp.org The mechanism of inhibition involves the adsorption of the polymer onto the active sites of the growing crystals, which hinders further growth. onepetro.orgresearchgate.net This can lead to a reduction in crystal size. ampp.orgampp.org

The effectiveness of a polymeric inhibitor is influenced by several factors:

Polymer Composition and Functional Groups: Polymers with a higher acid content tend to be better inhibitors. lubrizol.comampp.orgampp.org For example, PAA is generally a more effective inhibitor than polymers with bulkier or hydrophobic monomers for this compound. ampp.orgresearchgate.net

Molecular Weight: The molecular weight of the polymer can also play a role, with an optimal molecular weight observed for some inhibitors. lubrizol.com

Concentration: Increasing the concentration of the polymeric inhibitor generally leads to increased inhibition of precipitation. ampp.orgampp.org

Other Organic Additives:

Besides polymers, other organic molecules can also influence crystal morphology. For instance, the small organic dye Acid Orange 7 has been shown to induce a variety of multi-layered structures in barium and strontium carbonates, which share the same crystal structure as this compound. nih.gov Ethylenediaminetetraacetic acid (EDTA) has been used to control the morphology of strontium carbonate, leading to the formation of uniform spherical particles by adsorbing on the crystal surfaces and promoting equal growth rates on all faces. ccspublishing.org.cn

The interaction between these additives and the crystal surface can be complex. In some cases, the additive may be incorporated into the crystal lattice, leading to significant changes in morphology. researchgate.net Scanning electron microscopy (SEM) is a common technique used to visualize the effects of these additives on crystal morphology, often revealing smaller and more distorted crystals in the presence of inhibitors. ampp.orgampp.org

Engineering Specific Crystal Shapes and Sizes (e.g., Nanorods, Nanobeads, Needle-shaped, Square-shaped, Ellipsoid)

The morphology and size of this compound (SrSO₄) crystals can be precisely controlled through various synthesis techniques. The ability to engineer specific shapes such as nanorods, nanobeads, and crystals with needle, square, or ellipsoid forms is crucial for tailoring the material's properties for specialized applications. This control is typically achieved by manipulating reaction parameters like precursor types, reactant concentrations, temperature, pH, and the use of additives or templates. irancelestite.comoup.comscispace.com Solution-phase methods, including co-precipitation and hydrothermal synthesis, are commonly employed to direct the nucleation and growth of SrSO₄ crystals into desired morphologies. tandfonline.comtandfonline.com

Nanorods

This compound nanorods have been synthesized using various methods, often involving chemical precipitation or transformation from other strontium compounds. tandfonline.comresearchgate.net One approach involves the synthesis of strontium chromate (B82759) (SrCrO₄) nanorods, which can then be used as a precursor. rsc.org For instance, SrCrO₄ nanorod particles can be prepared at room temperature through a chemical precipitation method using celestite (a naturally occurring SrSO₄ mineral) and sodium dichromate as starting materials. tandfonline.comtandfonline.com In this process, the celestite is first dissolved in nitric acid to form a strontium nitrate (B79036) solution. The subsequent addition of sodium dichromate solution, particularly in the presence of sodium chloride (NaCl), facilitates the formation of SrCrO₄ nanorods. tandfonline.comresearchgate.net The molar ratio of strontium ions (Sr²⁺) to chromate ions (CrO₄²⁻) and the concentration of NaCl are critical factors in controlling the formation and dimensions of the resulting nanorods. tandfonline.comresearchgate.net Under optimal conditions, this method yields nanorods with lengths ranging from 1.72 to 5.56 μm and diameters from 105 to 437 nm. tandfonline.com

Another route is the direct synthesis of SrSO₄ nanostructures via a simple aqueous solution method at room temperature without the use of surfactants or templates. videleaf.com The morphology of the resulting nanocrystals, including nanorods, can be influenced by the molar ratio of strontium ions to sulfate ions. videleaf.com

Nanobeads

The synthesis of strontium compounds with nanobead-like morphologies has been reported, although specific examples for pure this compound are less common in the provided literature. For context, PVP-functionalized strontium oxide (SrO) nanoparticles have been synthesized with a "nanobeads like morphology". researchgate.net This synthesis suggests that the use of capping agents or polymers like polyvinylpyrrolidone (B124986) (PVP) could be a viable strategy to direct the assembly of SrSO₄ nanoparticles into bead-like structures.

Needle-shaped

Needle-shaped this compound nanoparticles can be produced through methods involving precursor decomposition. tandfonline.com One documented method uses strontium dodecyl sulfate as a precursor. When this compound is heated, it decomposes to form SrSO₄ nanoparticles that exhibit a distinct needle-shaped morphology. tandfonline.comtandfonline.com The average particle size for these needle-shaped crystals is reported to be in the range of 100–140 nm. tandfonline.com Additionally, conventional reactive crystallization of this compound can yield needle-shaped crystals. researchgate.net

Square-shaped

Square-shaped this compound nanoparticles have been successfully synthesized using a conventional co-precipitation method. tandfonline.comtandfonline.com This technique involves the direct reaction between a soluble strontium salt, such as strontium chloride (SrCl₂), and a sulfate source, like sodium sulfate (Na₂SO₄), in an aqueous solution. tandfonline.comtandfonline.com In a typical preparation, a sodium sulfate solution is added to a strontium chloride solution at room temperature (28–30 °C). The resulting white precipitate of this compound is then aged in the mother liquor for a period, such as three hours, before being filtered, washed, and dried. tandfonline.comtandfonline.com This straightforward method has been shown to produce SrSO₄ particles with a square-shaped morphology and an average particle size ranging from 60 to 80 nm. tandfonline.comtandfonline.com

Ellipsoid

The creation of ellipsoid morphologies has been demonstrated in systems containing this compound. While the synthesis of pure SrSO₄ ellipsoids is not explicitly detailed in the provided research, co-precipitation of an equimolar mixture of barium chloride (BaCl₂) and strontium chloride (SrCl₂) with sodium sulfate yields a mixed barium-strontium sulfate (Ba₀.₅Sr₀.₅SO₄) with an ellipsoid morphology. tandfonline.comtandfonline.com The particle size of these ellipsoid structures is in the 100–140 nm range. tandfonline.com Another study, focusing on strontium sulfite (B76179) (SrSO₃) rather than sulfate, found that ellipsoidal crystals could be synthesized using a metasilicate (B1246114) gel-growth method. oup.comoup.com In this system, the transformation from an initial spherulite form to an ellipsoidal shape occurred over approximately 15 days. oup.com These findings suggest that co-precipitation with other metal ions or gel-diffusion methods could be explored for synthesizing ellipsoid-shaped this compound crystals.

Interactive Data Tables

Synthesis Parameters for this compound Morphologies

MorphologySynthesis MethodPrecursorsKey Parameters/AdditivesResulting SizeReference
Needle-shaped Precursor DecompositionStrontium dodecyl sulfateHeating100–140 nm tandfonline.com
Square-shaped Co-precipitationStrontium chloride, Sodium sulfateAging in mother liquor (3 hrs) at 28-30°C60–80 nm tandfonline.comtandfonline.com
Ellipsoid Co-precipitationBarium chloride, Strontium chloride, Sodium sulfateEquimolar mixture of Ba²⁺ and Sr²⁺100–140 nm tandfonline.comtandfonline.com

Structural Science and Polymorphism of Strontium Sulfate

Crystalline Phases and Structural Characterization

The structural analysis of strontium sulfate (B86663) (SrSO₄) reveals a landscape dominated by a stable anhydrous phase and at least one significant metastable hydrated form. The characterization of these phases is fundamental to understanding the compound's behavior in both geological and industrial contexts. csic.es

The naturally occurring, anhydrous crystalline form of strontium sulfate is the mineral celestine (also known as celestite). wikipedia.org Extensive crystallographic studies have precisely defined its structure.

Celestine crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. wikipedia.orgrocksandminerals4u.com It is isostructural with other barite-group minerals, such as barite (BaSO₄) and anglesite (PbSO₄). researchgate.netgeoscienceworld.org The structure consists of sulfate (SO₄) tetrahedra that are linked by strontium (Sr²⁺) ions. revistadechimie.roresearchgate.net Each strontium ion is coordinated by twelve oxygen atoms from seven adjacent sulfate tetrahedra, forming a complex [SrO₁₂] coordination polyhedron. researchgate.netrevistadechimie.rohpstar.ac.cn Conversely, each oxygen atom is coordinated to three strontium atoms and one sulfur atom. revistadechimie.ro This intricate network results in a stable, densely packed structure.

Investigations using X-ray diffraction have refined the unit cell parameters and atomic positions within the celestine lattice. researchgate.netrevistadechimie.ro The refinement of the crystal structure confirms that the bond lengths between strontium and oxygen (Sr-O) in the polyhedra range from approximately 2.52 to 3.26 Å, while the sulfur-oxygen (S-O) bond lengths within the sulfate tetrahedra are in the range of 1.45 to 1.49 Å. revistadechimie.ro

Table 1: Crystallographic Data for Anhydrous this compound (Celestine)

Property Value Source(s)
Crystal System Orthorhombic wikipedia.orgresearchgate.net
Space Group Pnma (No. 62) wikipedia.orgresearchgate.netgeoscienceworld.org
Unit Cell Parameters a ≈ 8.36 Åb ≈ 5.35 Åc ≈ 6.87 Å csic.eswikipedia.orggeoscienceworld.org
Formula Units (Z) 4 wikipedia.orggeoscienceworld.org

| Coordination | Sr: 12-coordinate ([SrO₁₂])S: 4-coordinate ([SO₄]) | researchgate.netrevistadechimie.rohpstar.ac.cn |

Beyond the stable anhydrous phase, this compound can form metastable hydrated crystals, most notably this compound hemihydrate (SrSO₄·0.5H₂O). csic.esaip.org This phase often appears as a transient intermediate during precipitation from highly supersaturated aqueous solutions, a classic example of Ostwald's rule of stages. dntb.gov.uanih.govresearchgate.net

Structural analysis reveals that SrSO₄·0.5H₂O is isostructural with bassanite (CaSO₄·0.5H₂O). csic.esresearchgate.net It crystallizes in the trigonal or hexagonal system, a lower symmetry compared to the orthorhombic celestine. aip.orgresearchgate.net This structural difference is also reflected in its distinct physical form; the hemihydrate typically grows as fibrous, needle-like crystals with a very high aspect ratio, in contrast to the more equant or tabular crystals of celestine. csic.es The transformation from this metastable fibrous form to the stable prismatic celestine is a crucial step in the crystallization process. csic.es

Table 2: Comparison of Anhydrous and Hemihydrate this compound Phases

Feature Anhydrous (Celestine) Hemihydrate (Metastable) Source(s)
Formula SrSO₄ SrSO₄·0.5H₂O wikipedia.orgaip.org
Stability Thermodynamically stable Metastable aip.orgnih.gov
Crystal System Orthorhombic Trigonal / Hexagonal wikipedia.orgresearchgate.net
Space Group Pnma P3₁21 researchgate.netresearchgate.net

| Typical Morphology | Tabular, Prismatic | Fibrous, Needle-like | csic.eswikipedia.org |

Polymorphic Transitions and Phase Stability

The stability of this compound polymorphs and their transitions are governed by a combination of thermodynamic variables, kinetic factors, and the presence of impurities.

Anhydrous this compound (celestine) exhibits remarkable stability under high pressure. In-situ angle-dispersive X-ray diffraction experiments have shown that its orthorhombic structure remains unchanged at pressures up to at least 15 GPa, and in some studies, as high as 22.2 GPa, even at elevated temperatures of 700 K. researchgate.nethpstar.ac.cnx-mol.com While some conflicting results from Raman spectroscopy have suggested a potential phase transition at around 12 GPa, the consensus from diffraction studies points to high structural integrity under significant compression. hpstar.ac.cn

To understand the potential for pressure-induced polymorphism in related materials, insights can be drawn from other strontium compounds like strontium tungstate (B81510) (SrWO₄). colab.ws At ambient conditions, SrWO₄ adopts a tetragonal scheelite-type structure. However, upon compression, it undergoes a first-order phase transition at approximately 11.5 GPa to a monoclinic fergusonite-type structure. colab.ws This transition involves a change in crystal symmetry and a decrease in volume, illustrating a pathway for polymorphic transformation that is not readily observed in the more stable this compound under similar pressures. colab.ws

The crystal structure of this compound is sensitive to the incorporation of foreign ions (impurities or dopants), which can regulate phase selection and stability.

Solid Solution Formation : Celestine can form a complete solid solution with barite (BaSO₄), where barium ions substitute for strontium ions within the crystal lattice. geoscienceworld.orgarizona.edu The solid solution with calcium sulfate (anhydrite, CaSO₄) is significantly more limited. geoscienceworld.org

Stabilization of Metastable Phases : The persistence of the metastable SrSO₄·0.5H₂O phase can be enhanced by dopants. Isovalent substitution, where Ca²⁺ ions replace Sr²⁺ ions, can stabilize the hemihydrate structure. researchgate.netrjraap.com More complex aliovalent substitution, such as the coupled replacement of two Sr²⁺ ions by one potassium (K⁺) and one lanthanum (La³⁺) ion, has also been shown to effectively stabilize the trigonal hemihydrate modification. researchgate.netorscience.ru

Inhibition Effects : Certain impurities can inhibit the formation of the stable phase. Dissolved silicon, for instance, has been shown to hinder the nucleation of celestine while promoting the precipitation of the hemihydrate and even an amorphous phase of this compound. researchgate.netpsu.edu

Analogies with Sulfoaluminates : The influence of dopants is a well-studied phenomenon in analogous systems like calcium sulfoaluminate (ye'elimite), a key component of certain cements. In these materials, the incorporation of dopants such as Fe³⁺ or Ga³⁺ can induce phase transitions, for example, from an orthorhombic to a cubic structure, which in turn alters the material's reactivity and properties. acs.orgresearchgate.net

The environmental conditions during crystallization are critical in determining which polymorph of this compound forms and how long it persists.

The degree of supersaturation in an aqueous solution is a primary controlling factor. aip.orgdntb.gov.ua Below a certain supersaturation threshold, this compound precipitates directly as the stable anhydrous celestine phase. nih.govaip.org However, at higher supersaturation levels, the system follows a multi-step pathway where the metastable SrSO₄·0.5H₂O phase nucleates first. aip.orgresearchgate.net This intermediate phase will then transform into the more stable celestine over time. csic.es

This transformation is a solution-mediated process, requiring the presence of a fluid, even if only as a thin film on the crystal surfaces. csic.esdigitellinc.com The mechanism involves the dissolution of the more soluble metastable hemihydrate, which increases the local concentration of Sr²⁺ and SO₄²⁻ ions, leading to the precipitation of the less soluble, thermodynamically favored celestine. dntb.gov.uanih.gov The kinetic persistence of the hemihydrate is therefore highly dependent on local environmental factors such as ionic strength, pH, temperature, and hydrodynamic shear forces, all of which influence dissolution and reprecipitation rates. digitellinc.comirancelestite.com

Substitution Mechanisms within the this compound Lattice

The crystal lattice of this compound, known as celestite, is not a perfectly rigid structure and can accommodate foreign ions through substitution. This process, known as ionic substitution or solid solution formation, involves the replacement of the constituent ions, strontium (Sr²⁺) or sulfate (SO₄²⁻), with other ions of similar size and charge. The extent and nature of this substitution are governed by fundamental principles of crystal chemistry, including ionic radii, charge balance, and the thermodynamics of the substitution process.

One of the most studied substitution mechanisms in sulfate minerals involves the replacement of the primary cation. This compound forms a solid solution series with barite (BaSO₄), where strontium ions are replaced by barium (Ba²⁺) ions. researchgate.net Although complete solid solution series between barite and celestite are predicted by thermodynamic and DFT studies, natural occurrences often show limited mixing, commonly forming oscillatory zoned crystals. goldschmidt.info This suggests that kinetic factors, in addition to thermodynamic parameters, play a crucial role in controlling the chemical composition and spatial organization of these solid solutions. goldschmidt.info

The this compound lattice is also known to incorporate other divalent cations. Radium (Ra²⁺), due to its similar ionic radius and charge to Ba²⁺, can be incorporated into the barite structure, forming a (Ba,Ra)SO₄ solid solution. iaea.orgmdpi.comacs.org This mechanism is considered significant for radium retention in certain geological and environmental contexts. acs.org Similarly, celestite (SrSO₄) demonstrates a high capacity for incorporating radium, which can be explained by an ion-exchange mechanism between Ra²⁺ and Sr²⁺, leading to a solid solution between celestite and radium sulfate. acs.org Studies have also investigated the incorporation of other ions such as calcium (Ca²⁺), which can substitute for barium in the barite lattice, and lanthanide ions like lanthanum (La³⁺) and neodymium (Nd³⁺). researchgate.netacs.org

The substitution of anionic groups, such as the replacement of sulfate (SO₄²⁻) by carbonate (CO₃²⁻), presents a more complex scenario due to the differences in the geometry and size of these polyatomic ions. While direct, extensive studies on carbonate-for-sulfate substitution within the this compound lattice are not widely detailed, research on analogous systems, particularly in carbonate minerals, provides significant insights into the governing principles.

Molecular simulation studies on the substitution of sulfate for carbonate in calcium carbonate (CaCO₃) polymorphs (vaterite, aragonite, and calcite) have shown that the energetic feasibility of such a substitution is highly dependent on the specific crystal structure. uniovi.esucm.es These studies found that incorporating small amounts of sulfate (<3 mole%) is energetically favorable in the vaterite structure, but unfavorable in calcite and highly unfavorable in aragonite. uniovi.esucm.es This favorability is linked to the structural flexibility and the ability of the host lattice to accommodate the different geometry of the guest anion. The sulfate ion is tetrahedral, while the carbonate ion is trigonal planar, creating local strain upon substitution.

In some mineral structures, the substitution between sulfate and carbonate is well-established. For instance, the mineral silvialite can substitute about half of its sulfate with carbonate. wikipedia.org Conversely, studies on lead (Pb) mineral precipitation show that phosphate (B84403) ions can effectively substitute for sulfate ions in the crystal lattice. mdpi.com In systems containing both sulfate and carbonate, low levels of dissolved bicarbonate can compete with high concentrations of soluble sulfate to form carbonate-containing minerals. mdpi.com

The incorporation of carbonate into a sulfate lattice like this compound would require the accommodation of the planar CO₃²⁻ ion in a site occupied by the tetrahedral SO₄²⁻ ion. This would likely introduce significant local distortion. The extent of this substitution would be influenced by factors such as temperature, pressure, and the chemical composition of the surrounding fluid from which the crystal grows.

Interactive Data Table: Ionic Substitution in Sulfate and Related Mineral Lattices

Host MineralSubstituting IonReplaced IonSubstitution TypeKey FindingsReferences
This compound (Celestite) Barium (Ba²⁺)Strontium (Sr²⁺)CationicForms a solid solution series with barite. researchgate.net
This compound (Celestite) Radium (Ra²⁺)Strontium (Sr²⁺)CationicHigh incorporation capacity via ion-exchange. acs.org
Barium Sulfate (Barite) Radium (Ra²⁺)Barium (Ba²⁺)CationicForms (Ba,Ra)SO₄ solid solution, important for Ra retention. iaea.orgmdpi.comacs.org
Barium Sulfate (Barite) Strontium (Sr²⁺)Barium (Ba²⁺)CationicForms (Ba,Sr)SO₄ solid solution. researchgate.net
Barium Sulfate (Barite) Calcium (Ca²⁺)Barium (Ba²⁺)CationicEnergetically favorable, causes lattice parameter reduction. acs.org
Barium Sulfate (Barite) Lanthanum (La³⁺)Barium (Ba²⁺)Cationic (Aliovalent)Energetically favorable at the surface, alters lattice parameters. acs.org
Calcium Carbonate (Vaterite) Sulfate (SO₄²⁻)Carbonate (CO₃²⁻)AnionicEnergetically favorable for small amounts (<3 mole%). uniovi.esucm.es
Calcium Carbonate (Calcite) Sulfate (SO₄²⁻)Carbonate (CO₃²⁻)AnionicUnfavorable; causes distortion along the c-axis. uniovi.esucm.esresearchgate.net
Silvialite Carbonate (CO₃²⁻)Sulfate (SO₄²⁻)AnionicCan substitute up to half of the sulfate content. wikipedia.org
Lead Minerals Phosphate (PO₄³⁻)Sulfate (SO₄²⁻)AnionicPhosphate substitution is strongly favored over sulfate. mdpi.com

Advanced Synthesis and Nanomaterial Fabrication of Strontium Sulfate

Contemporary Synthesis Methodologies

Modern synthesis techniques for strontium sulfate (B86663) focus on producing materials with specific characteristics, often at the nanoscale. These methods offer advantages in terms of purity, homogeneity, and the ability to control crystal structure and morphology.

Chemical Precipitation Techniques (e.g., Co-precipitation)

Chemical precipitation is a widely used method for synthesizing strontium sulfate nanoparticles due to its simplicity and scalability. ijert.orgchalcogen.ro This technique involves the reaction of soluble strontium salts with a sulfate source in a liquid medium, leading to the formation of insoluble this compound.

In a typical direct chemical precipitation process, aqueous solutions of a strontium salt, such as strontium chloride or strontium nitrate (B79036), and a sulfate source, like sulfuric acid or ammonium (B1175870) sulfate, are mixed under controlled conditions. chalcogen.romdpi.com The resulting precipitate of this compound is then filtered, washed, and dried. mdpi.com The particle size and morphology of the synthesized this compound can be influenced by various parameters, including the concentration of reactants, temperature, pH, and the presence of surfactants or stabilizing agents. For instance, using a water-ethanol solvent system has been shown to be effective in synthesizing nanoparticles. chalcogen.ro

Co-precipitation is a variation of this technique where other ions are intentionally precipitated along with the this compound. osti.govdavidpublisher.com This is particularly useful for doping this compound with other elements to modify its properties, such as for use in phosphors. ijert.orgijert.org For example, europium and manganese have been co-precipitated with this compound to create thermoluminescent phosphors. ijert.orgijert.org The co-precipitation of strontium with barium sulfate is another area of study, particularly in the context of radioactive waste treatment. davidpublisher.comdavidpublisher.com The efficiency of co-precipitation can be influenced by factors such as the solubility of the respective sulfates and the ionic radii of the cations. acs.org

Surfactant-mediated precipitation is another approach to control the size and morphology of the nanoparticles. tandfonline.com By using surfactants like sodium dodecyl sulfate (SDS), precursor materials such as strontium dodecyl sulfate can be formed, which upon decomposition, yield this compound nanoparticles with different morphologies. tandfonline.com

Table 1: Research Findings on Chemical Precipitation of this compound

PrecursorsMethodKey FindingsReference
Strontium chloride, Sulfuric acidDirect PrecipitationSynthesized SrSO4 nanoparticles with an average size of 27.93 nm in a pure water system. chalcogen.ro
Strontium chloride, Sodium dodecyl sulfateSurfactant-mediated PrecipitationFormed strontium dodecyl sulfate as a precursor, which decomposed to produce SrSO4 nanoparticles with controlled morphology. tandfonline.com
Strontium nitrate, Sulfuric acidDirect PrecipitationAchieved a 97% yield of SrSO4 by reacting strontium nitrate with sulfuric acid. mdpi.com
Strontium chloride, Sodium sulfateCo-precipitationInvestigated the co-precipitation of Ba0.5Sr0.5SO4. tandfonline.com
Eu2O3, MnO2, Strontium saltsChemical PrecipitationPrepared SrSO4:Eu,Mn nanophosphors for thermoluminescence applications. ijert.org

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. researchgate.netacs.org This technique allows for precise control over the size, shape, and crystallinity of the resulting this compound nanoparticles.

The process typically involves heating a precursor solution, often containing a strontium salt and a sulfate source, in a sealed vessel called an autoclave. researchgate.netresearchgate.net The elevated temperature and pressure facilitate the dissolution of the precursors and the subsequent crystallization of this compound. researchgate.net By varying the reaction parameters such as temperature, time, pH, and the presence of additives, a wide range of this compound micro- and nanostructures can be obtained, including rods, wires, and hierarchical structures. researchgate.net For example, sisal-like hierarchical structures of this compound have been synthesized at room temperature using strontium chromate (B82759) nanowires as a precursor. researchgate.net

The hydrothermal method has also been employed to synthesize doped this compound materials. For instance, Eu2+-doped SrSO4 with various shapes and sizes, from needles to hexagonal disks, has been prepared by adjusting the molar ratios of the reactants in the presence of a surfactant. researchgate.net Furthermore, the hydrothermal process can be used to convert this compound from natural minerals like celestite into other valuable compounds, such as strontium titanate (SrTiO3), by reacting it with a titanium source under alkaline conditions. researchgate.netresearchgate.net

Table 2: Research Findings on Hydrothermal Synthesis of this compound

PrecursorsTemperatureTimeKey FindingsReference
Strontium nitrate, Sodium sulfide (B99878)120–250 °CNot specifiedSynthesis of strontium sulfide, which can be a precursor for SrSO4. chalcogen.ro
SrCrO4 nanowires, Na2SO4Room TemperatureNot specifiedFormation of sisal-like hierarchical SrSO4 structures. researchgate.net
Mineral SrSO4, Ti(OH)4·4.5H2O gel, KOH150–250 °C0.08–96 hComplete dissolution of SrSO4 crystal and synthesis of SrTiO3 particles. researchgate.net
SrSO4:Eu2+200 °C20 hPreparation of electron-trapping materials with varied dendrite morphologies. researchgate.net

Sol-Gel Synthesis Routes

The sol-gel method is a chemical solution-based technique used for fabricating ceramic and glass materials. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. While less common for the direct synthesis of this compound itself, it is a relevant technique for creating composite materials or precursors where this compound might be a component.

The process generally starts with the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or metal salts, in a solvent. This leads to the formation of a sol, which then undergoes gelation to form a solid network. The gel can be further processed by drying and heat treatment to obtain the final material.

Although direct synthesis of pure this compound via the sol-gel route is not extensively documented in the provided search results, the method is mentioned as a technique for preparing related strontium compounds like strontium chromate (SrCrO4). researchgate.net The principles of sol-gel synthesis, however, could be applied to create this compound-containing nanocomposites or to encapsulate this compound particles within a matrix.

Microwave Synthesis Applications

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing a wide range of materials, including this compound. acs.org This technique utilizes microwave radiation to heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods. kashanu.ac.ir

In a typical microwave synthesis of this compound, precursor solutions are subjected to microwave irradiation in a specialized reactor. The rapid and uniform heating promotes fast nucleation and growth of crystals, often resulting in the formation of nanoparticles with a narrow size distribution. x-mol.net For instance, microwave synthesis has been employed to produce strontium-sulfate co-substituted hydroxyapatite (B223615) nanopowders for biomedical applications. x-mol.net

This method is also utilized in the carbothermal reduction of this compound (from the mineral celestite) to strontium sulfide (SrS), an important industrial intermediate. acs.orgyoutube.com In this process, this compound is mixed with a microwave susceptor and reducing agent, such as charcoal, and heated in a microwave oven. acs.orgyoutube.com The efficiency of the conversion is dependent on factors like irradiation time and the amount of the reducing agent. acs.org

Table 3: Research Findings on Microwave Synthesis of this compound

PrecursorsApplicationKey FindingsReference
Strontium and sulfate sources in hydroxyapatiteBiomedicalCo-substitution of strontium and sulfate into hydroxyapatite structure to obtain nanopowders. x-mol.net
Celestite (SrSO4), CarbonIndustrial IntermediateConversion of SrSO4 to SrS using a commercial microwave oven. acs.orgyoutube.com
Strontium hexaferritesMagnetic MaterialsSynthesis of strontium hexaferrites, a related application of microwave heating. kashanu.ac.ir

Solid-State Reaction Methods

Solid-state reaction, also known as the ceramic method, involves the thermal reaction of solid precursors to form a new solid product. This method is typically employed for synthesizing materials at high temperatures and is a common route for producing various inorganic compounds.

In the context of this compound, solid-state reactions are primarily used for the synthesis of complex strontium-containing compounds where this compound is one of the reactants. For example, strontium sulfoaluminate (Sr4Al6O12SO4) has been synthesized by the solid-state reaction of a mixture of strontium carbonate (SrCO3), aluminum oxide (Al2O3), and this compound (SrSO4) at temperatures between 850°C and 1100°C. scielo.br The kinetics of such reactions are crucial for controlling the formation of the desired product and minimizing intermediate phases. scielo.br

The traditional industrial "black ash" method for converting celestite (SrSO4) to strontium sulfide (SrS) is also a high-temperature solid-state reaction, where SrSO4 is heated with coke. videleaf.comresearchgate.net

Mechanosynthesis for this compound Reduction and Conversion

Mechanosynthesis, a form of mechanochemistry, utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations. videleaf.com This technique offers a sustainable and often room-temperature alternative to traditional high-temperature synthesis methods.

Mechanosynthesis is particularly effective for the reduction of this compound to strontium sulfide (SrS). videleaf.com This is achieved by milling this compound with a reducing agent, such as aluminum powder. videleaf.com The high-energy collisions during milling create lattice distortions and defects, enhancing reactivity and enabling the solid-state reaction to proceed. videleaf.com This process can yield high conversion rates and produce fine particles suitable for further applications.

Furthermore, mechanosynthesis can be used for the direct conversion of this compound to strontium carbonate (SrCO3) by milling it with a carbonate source like sodium carbonate (Na2CO3) or ammonium carbonate ((NH4)2CO3). researchgate.netselcuk.edu.trresearchgate.net The extent of conversion is influenced by milling time and the molar ratio of the reactants. researchgate.netselcuk.edu.tr This dry mechanochemical route avoids the need for high temperatures and aqueous solutions, making it a more environmentally friendly process. researchgate.net In some cases, mechanosynthesis is also employed in the production of strontium aluminates (SrxAlyOz) as by-products during the reduction of SrSO4 with aluminum. videleaf.com

Table 4: Research Findings on Mechanosynthesis of this compound

ReactantsProductKey FindingsReference
SrSO4, Aluminum (Al)Strontium sulfide (SrS), Strontium aluminates (SrxAlyOz)Efficient and sustainable method for reducing SrSO4 to SrS. videleaf.com
SrSO4, Sodium carbonate (Na2CO3)Strontium carbonate (SrCO3)Dry conversion of SrSO4 to SrCO3 with over 90% conversion after 30 minutes of milling. researchgate.net
Celestite (SrSO4), Ammonium carbonate ((NH4)2CO3)Strontium carbonate (SrCO3)Investigated the effect of milling time on the conversion of celestite to SrCO3. selcuk.edu.trresearchgate.net

Nanostructured this compound Materials

The development of nanostructured this compound (SrSO₄) materials has garnered significant interest due to the unique properties that emerge at the nanoscale, leading to potential applications in various fields. The synthesis and control of these nanomaterials are critical for tailoring their functionality.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles is often achieved through solution-phase methods, which are considered a promising route for producing nanosized crystals. tandfonline.com A common and straightforward approach is the co-precipitation method. tandfonline.comnih.gov This technique typically involves reacting a soluble strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (Sr(NO₃)₂), with a sulfate source, like sodium sulfate (Na₂SO₄) or sulfuric acid (H₂SO₄), in an aqueous solution. tandfonline.comvideleaf.com The reaction leads to the precipitation of this compound nanoparticles.

For instance, one method involves the addition of a sodium sulfate solution to a strontium chloride solution, resulting in the formation of a white precipitate of this compound. tandfonline.com The precipitate is then often aged in the mother liquor, filtered, washed, and dried to obtain the final nanoparticle product. tandfonline.com Another approach utilizes the reaction between strontium nitrate and sulfuric acid with magnetic stirring. videleaf.com

While simple, conventional precipitation can present challenges in controlling particle size and morphology due to rapid reaction rates. tandfonline.commdpi.com To address this, various modifications and alternative synthesis strategies have been explored, including hydrothermal methods and the use of microemulsions. taylorandfrancis.comresearchgate.net Hydrothermal synthesis has been used to obtain celestine (a mineral form of SrSO₄) and related solid solutions. taylorandfrancis.com Additionally, methods combining precipitation with quenching have been developed to produce nanocrystalline barite (barium sulfate), a technique that could be adapted for this compound to control particle size by rapidly cooling the reaction. researchgate.net

Strategies for Controlled Nanoparticle Size and Morphology

Controlling the size and morphology of this compound nanoparticles is crucial for their application. Several strategies have been developed to achieve this control, primarily by manipulating the reaction conditions and introducing additives.

The molar ratio of the reactants, specifically the strontium ions (Sr²⁺) to sulfate ions (SO₄²⁻), has been shown to significantly influence the morphology of the resulting SrSO₄ nanocrystals. videleaf.com By adjusting this ratio, researchers can steer the synthesis towards desired shapes.

Another key factor is the local supersaturation environment during nucleation and crystal growth. tandfonline.com High precipitation rates in aqueous solutions can make it difficult to control particle size and shape. mdpi.com To mitigate this, methods that ensure a slower, more controlled reaction are employed. One such method is the use of a bubble column evaporator (BCE), which promotes vigorous mixing to create a uniform solute concentration, thereby enabling a more controlled precipitation process compared to standard stirring methods. scispace.com This technique has been shown to inhibit rapid particle growth and lead to a more uniform particle size distribution. scispace.com

The choice of solvent also plays a role. For example, in the synthesis of barium sulfate nanoparticles, a related alkaline earth sulfate, using an ethanol-water medium resulted in smaller particles than when using pure water for washing the precipitate. mdpi.com This suggests that solvent selection can be a tool for size control in this compound synthesis as well.

Furthermore, advanced reactor technologies like membrane reactors and microreactors offer enhanced control over mixing and reaction conditions, which can lead to the production of nanoparticles with a narrow size distribution. mdpi.com

The following table summarizes the effect of different synthesis parameters on the morphology and size of this compound nanoparticles based on various research findings.

ParameterEffect on Nanoparticle CharacteristicsSource
Molar Ratio (Sr²⁺:SO₄²⁻) Influences the final morphology of the nanocrystals. videleaf.com
Supersaturation High supersaturation can lead to rapid, uncontrolled growth and broader size distribution. tandfonline.commdpi.com
Mixing Method Vigorous and uniform mixing, as in a bubble column evaporator, can inhibit rapid growth and control particle size. scispace.com
Solvent System The use of mixed solvents, such as ethanol-water, can influence final particle size. mdpi.com
Additives Surfactants and polymers can direct crystal growth and prevent aggregation. tandfonline.commdpi.com

Surfactant-Mediated Synthesis of Nanoparticles

Surfactants play a pivotal role in the synthesis of nanoparticles by controlling their growth and preventing aggregation. mdpi.com In the context of this compound, surfactant-mediated synthesis offers a pathway to finer control over particle morphology and size compared to conventional precipitation methods. tandfonline.com

One effective strategy involves the use of sodium dodecyl sulfate (SDS), which acts as both a surfactant and a precursor. tandfonline.com In this method, a metal-surfactant precursor, strontium dodecyl sulfate, is first prepared by reacting strontium chloride with sodium dodecyl sulfate. tandfonline.comtandfonline.com This precursor is then decomposed by heating to generate this compound nanoparticles. tandfonline.comtandfonline.com This approach avoids the rapid precipitation that occurs in conventional methods, allowing for the formation of nanoparticles with distinct morphologies, such as needle-like shapes with an average particle size of 100–140 nm. tandfonline.com

The use of surfactants helps to create a controlled environment for nucleation and growth, leading to more uniform particles. tandfonline.com The surfactant molecules can adsorb onto the surface of the growing nanocrystals, influencing their growth rate in different crystallographic directions and thus controlling the final shape. They also provide steric or electrostatic stabilization, which prevents the newly formed nanoparticles from agglomerating. eco-vector.com For instance, the application of the surfactant neonol was found to significantly reduce the rate of particle aggregation in the synthesis of alkaline earth metal sulfate nanoparticles. eco-vector.com

Other surfactant systems, such as water-in-oil microemulsions using non-ionic surfactants like Triton X-100, have been successfully employed for the synthesis of barium sulfate nanoparticles, yielding spherical and cubic shapes. researchgate.net This demonstrates the versatility of surfactant-based systems in tuning nanoparticle characteristics, a principle that is applicable to this compound as well.

Polymer and Stabilizer Integration for Nanoparticle Control (e.g., PEGylation to inhibit aggregation)

The integration of polymers and other stabilizing agents is a key strategy for controlling the size, stability, and functionality of this compound nanoparticles. Polymer stabilization relies on the adsorption of a dense layer of organic molecules onto the nanoparticle surface, which prevents aggregation through steric hindrance. mdpi.com

Polyvinylpyrrolidone (B124986) (PVP) is one such polymer that has been used to functionalize strontium-based nanoparticles. rsc.org In the synthesis of PVP-functionalized strontium oxide (PVP-SrO) nanoparticles, the polymer influences the morphology, leading to nanobead-like structures. rsc.org While this example is for strontium oxide, the principles of using polymers to control morphology and provide stability are broadly applicable to this compound as well.

Poly(ethylene glycol) (PEG) is another widely used polymer for surface modification, a process known as PEGylation. rsc.org PEGylation is highly effective in improving the stability of nanoparticles in biological fluids and preventing their aggregation. creativepegworks.com The hydrophilic and neutral nature of PEG creates a protective layer that reduces interactions with proteins and minimizes uptake by the reticuloendothelial system (RES). rsc.orgcreativepegworks.com

For strontium-based nanoparticles, PEGylation can lead to the formation of small, uniformly distributed particles. nih.govnih.gov The process can be as straightforward as adding a biotinylated PEG to a suspension of the nanoparticles. nih.govnih.gov This surface functionalization not only inhibits aggregation but can also be used to attach targeting ligands for specific applications. nih.gov The presence of a PEG coating can alter the physicochemical properties of the nanoparticles, which can be beneficial for their pharmacokinetic profiles. nih.gov

Other polymers like dextran (B179266) and chitosan (B1678972) have also been reported to reduce protein adsorption on nanoparticle surfaces, highlighting the broad utility of polymer coatings in nanoparticle engineering. nih.gov

Functionalization of this compound Nanostructures

Functionalization of this compound nanostructures is a critical step to tailor their surface properties for specific applications, enhancing their performance and enabling new functionalities. This process involves modifying the surface of the nanoparticles with organic or inorganic materials.

One approach to functionalization is through the creation of organic-inorganic nanocomposite coatings. For example, strontium-containing nanoparticles can be incorporated into a chitosan/gelatin matrix and deposited on a substrate through electrophoretic deposition. researchgate.net In such composites, the strontium-containing nanoparticles may be encapsulated within or mixed with the organic polymers. researchgate.net This method not only functionalizes the surface but can also be designed for the controlled release of strontium ions. researchgate.net

Surface functionalization can also be achieved by attaching specific molecules to the nanoparticle surface. For instance, polyvinylpyrrolidone (PVP) has been used to functionalize strontium oxide nanoparticles. rsc.org The functional groups present on the surface, such as the oxygen in strontium oxide, can interact with other molecules. rsc.org This principle can be extended to this compound, where the surface can be modified to interact with specific targets.

Furthermore, functionalization can impart targeting capabilities to the nanoparticles. By conjugating peptides, antibodies, or other ligands to the surface, the nanoparticles can be directed to specific cells or tissues. nih.gov This is particularly relevant for biomedical applications. The surface can also be engineered to respond to specific stimuli, such as changes in pH, allowing for the controlled release of a payload. nih.gov For example, polymers that are responsive to pH can be added to the surface to trigger the release of loaded drugs or other therapeutic agents. nih.gov

The integration of multiple functionalities onto a single nanoparticle platform, creating theranostic agents, is an advanced application of functionalization. nih.gov This could involve combining the therapeutic properties of strontium with the imaging capabilities of a conjugated dye or contrast agent. nih.gov The ability to fine-tune the surface chemistry of this compound nanostructures through functionalization is key to unlocking their full potential in advanced materials and biomedical engineering.

Inhibition of Strontium Sulfate Formation in Engineered Systems

Mechanisms of Strontium Sulfate (B86663) Precipitation Inhibition

The primary mechanism by which polymeric inhibitors prevent strontium sulfate scaling is through their interaction with the crystal formation process. These additives, effective even at low concentrations, interfere with nucleation and crystal growth, preventing the agglomeration of scale-forming particles.

The effectiveness of polymeric inhibitors is largely attributed to their ability to adsorb onto the active growth sites of this compound crystals. This process can be described by adsorption models, such as the Langmuir isotherm. researchgate.netresearchgate.net This model suggests that the inhibitor molecules form a layer on the crystal surface, physically blocking the addition of further strontium and sulfate ions, thereby retarding or halting crystal growth. researchgate.netresearchgate.net The strength of this adsorption is a key factor in the inhibitor's performance. ampp.orgonepetro.org

Studies have shown that the relationship between the concentration of a polymeric inhibitor and the resulting delay in crystal growth aligns with expressions based on the Langmuir adsorption model. researchgate.net This supports the mechanism of inhibition through the molecular adsorption of polymers onto the surface of the growing crystals. researchgate.netonepetro.orgonepetro.org The presence of the adsorbed polymer not only stops growth but can also modify the crystal's structure and morphology, often resulting in smaller, less-ordered, and less-adherent particles. lubrizol.comampp.org

The performance of a polymeric inhibitor for this compound is not universal but is instead highly dependent on its specific molecular characteristics. Research has consistently shown that polymer composition, molecular weight, and the nature of its ionic charge are critical determinants of its inhibition efficiency. lubrizol.com

Polymer Composition: The type of functional groups on the polymer chain is paramount. Polymers containing carboxyl groups (-COOH), such as poly(acrylic acid), are particularly effective. proquest.comampp.orgampp.org At the near-neutral pH of many industrial waters, these carboxylic sites are deprotonated to negatively charged carboxylate groups (-COO⁻). ampp.org These anionic sites can interact with the strontium ions (Sr²⁺) at the crystal surface, facilitating strong adsorption and disrupting further growth. ampp.org The density of these active functional groups also plays a role; for instance, with carboxymethyl inulin (B196767) (CMI), inhibition efficiency increases with a higher degree of carboxylation. researchgate.netampp.orgonepetro.org

Molecular Weight (MW): Studies on scale inhibitors have demonstrated that polymer performance is strongly affected by its molecular weight. lubrizol.com For poly(acrylic acid) (PAA) inhibitors, an optimal molecular weight for this compound inhibition has been observed. Research investigating PAAs with molecular weights ranging from approximately 1,500 to 345,000 Da found an optimum effectiveness at an MW of around 7,000 Da. lubrizol.com For other polymer types, such as those based on sodium styrene (B11656) sulfonate, the best results for this compound inhibition were seen with a molecular weight of about 13,000 Da. spebrazilfatc.com.br

Ionic Charge: The ionic charge of the functional groups influences the polymer's interaction with the crystal lattice. Anionic polymers, carrying a negative charge, are generally effective against this compound. researchgate.net The anionic carboxylate groups are believed to adsorb onto the crystal surfaces, blocking active sites for crystallization. researchgate.net

Extensive research has been conducted to compare the efficacy of environmentally friendly biopolymers with traditional synthetic polymers in preventing this compound scale. The most commonly studied synthetic polymer is poly(acrylic acid) (PAA), while carboxymethyl inulin (CMI), a derivative of a natural polysaccharide, is a frequently evaluated biopolymer. proquest.comampp.org

Kinetic studies consistently demonstrate that the synthetic polymer PAA is a more effective inhibitor for this compound than the biopolymer CMI across various degrees of carboxylation (CMI-15, CMI-20, CMI-25). researchgate.netonepetro.orgonepetro.org The performance ranking from multiple studies, in order of decreasing effectiveness, is typically:

PAA > CMI-25 > CMI-20 > CMI-15 > Poly(methacrylic acid) (PMAA) >> Lignosulfonate (LS) ampp.orgonepetro.org

The superior performance of PAA is reflected in its higher adsorption constant (K) compared to CMI varieties. For example, one study calculated the K value for PAA to be 1.78 x 10⁶, whereas the values for CMI-25, CMI-20, and CMI-15 were 0.74, 0.62, and 0.53 x 10⁶, respectively. ampp.orgonepetro.org This indicates a stronger adsorption of PAA onto the this compound crystal surface, leading to more effective inhibition. ampp.orgonepetro.org While biopolymers like CMI are effective inhibitors and offer environmental benefits, synthetic polymers like PAA generally exhibit superior performance for this compound control under tested conditions. ampp.org

Inhibitor TypePolymer NameFunctional GroupGeneral Performance Ranking
Synthetic Polymer Poly(acrylic acid) (PAA)–COOH1 (Most Effective)
Biopolymer Carboxymethyl inulin (CMI-25)–COOH2
Biopolymer Carboxymethyl inulin (CMI-20)–COOH3
Biopolymer Carboxymethyl inulin (CMI-15)–COOH4
Synthetic Polymer Poly(methacrylic acid) (PMAA)–COOH5
Biopolymer Lignosulfonate (LS)Sulfonate/Carboxyl6 (Least Effective)

This table provides a generalized ranking based on data from sources ampp.org and onepetro.org.

Strategies for Scale Control in Industrial Contexts

The prevention of this compound scale is a critical component of flow assurance and operational integrity in industries that handle large volumes of water, particularly those where incompatible water streams are mixed or where water is concentrated.

This compound deposits have long been a plague on oil and gas production operations. lubrizol.comfupress.net The problem is especially prevalent during secondary recovery operations, such as waterflooding, where large volumes of seawater are injected into the reservoir to maintain pressure and enhance oil recovery. docsdrive.comresearchgate.net This creates a scenario where two incompatible brines mix: the injected seawater, which is typically rich in sulfate ions (SO₄²⁻), and the formation water, which can contain high concentrations of strontium ions (Sr²⁺). docsdrive.comresearchgate.netonepetro.org This mixing within the reservoir or the wellbore can lead to the supersaturation and subsequent precipitation of this compound. docsdrive.com

The deposition of this hard, insoluble scale can occur in the near-wellbore region, within production tubing, and on surface equipment, causing numerous problems: researchgate.net

Formation Damage: Plugging of pore throats in the reservoir rock, reducing permeability and injectivity. docsdrive.comonepetro.org

Production Losses: Restriction of flow in production tubing and pipelines, leading to reduced output. proquest.comresearchgate.net

Equipment Failure: Accumulation of scale on downhole equipment like pumps and safety valves, causing premature failure. researchgate.net

The primary strategy for preventing this compound scale in oilfields is the application of chemical scale inhibitors. researchgate.net One common delivery method is "squeeze" treatment, where a solution of the inhibitor is injected into the producing formation. researchgate.net The inhibitor adsorbs onto the rock surface and is then slowly released back into the produced fluids at a concentration sufficient to prevent scale formation over an extended period. researchgate.net Continuous injection of inhibitors at the wellhead or downhole is another method used to protect production tubing and surface facilities. onepetro.org

In reverse osmosis (RO) desalination plants, scaling is a major cause of performance deterioration. lubrizol.com As feed water passes through the RO system, pure water is separated, leaving behind a concentrated brine stream. lubrizol.com The concentration of sparingly soluble salts, including this compound, can exceed their solubility limits in this brine, leading to precipitation on the membrane surfaces. membranechemicals.com This scaling reduces permeate flow, increases energy consumption, and can cause irreversible damage to the RO membranes. lubrizol.com

The control of this compound and other scales like calcium carbonate and barium sulfate is crucial for the efficient operation of RO plants. membranechemicals.comresearchgate.net The primary strategy for control is the continuous dosing of the feed water with chemical antiscalants. researchgate.net These antiscalants, often polymer-based, function similarly to those in oilfields by interfering with crystal nucleation and growth. lubrizol.com Their use allows RO systems to operate at higher recovery rates—meaning more product water is generated from a given volume of feed—without the risk of scaling. researchgate.net The selection of an appropriate antiscalant is critical and depends on a detailed analysis of the feed water chemistry, including its potential to form various types of scale. researchgate.netresearchgate.net

Utilization of Advanced Chemical Additives (e.g., Polyphosphates, Polycarboxylates, Phosphonates)

The formation of this compound scale in industrial systems can be significantly mitigated through the application of chemical inhibitors. These additives, even at low concentrations, interfere with the precipitation process, preventing the formation and growth of scale deposits. ampp.orglubrizol.com The primary classes of chemical inhibitors include polyphosphates, polycarboxylates, and phosphonates, which function by retarding crystal nucleation and growth. onepetro.org

Polyphosphates: While effective scale inhibitors, traditional polyphosphates can be sensitive to acidic conditions. arab-oil-naturalgas.com Their performance in preventing this compound scale is well-documented, though they are often compared with other classes of inhibitors. lubrizol.com

Polycarboxylates: This class of polymers, which includes poly(acrylic acid) (PAA) and poly(maleic acid) (PMA), is widely used for scale inhibition. ampp.orglubrizol.comampp.org Research indicates that the effectiveness of polycarboxylates is strongly dependent on their molecular weight and the chemical composition of the polymer. ampp.orglubrizol.com For instance, studies on poly(acrylic acid) have shown an optimal molecular weight of around 7,000 for this compound inhibition. lubrizol.com The inhibitory action of these polymers is attributed to the presence of carboxyl (-COOH) groups, which can adsorb onto the active growth sites of the forming crystals, thereby modifying their structure and slowing down precipitation. ampp.orgresearchgate.net Generally, homopolymers like PAA tend to show better performance compared to more complex co- and terpolymers. lubrizol.com

Phosphonates: Phosphonates are highly effective in controlling this compound scale, often outperforming other inhibitors like polyphosphates. lubrizol.com Their mechanism involves blocking active growth sites on the crystal surface through adsorption, a process that can be described by a Langmuir-type adsorption isotherm. researchgate.net The effectiveness of a phosphonate (B1237965) inhibitor is influenced by the number of phosphonate groups in the molecule. ampp.org Studies have shown that phosphonates like Diethylenetriaminepenta(methylene phosphonic acid) (DETPMP) are effective at stopping crystal growth once nucleation has begun by adsorbing onto the scale crystal lattice. researchgate.netonepetro.org The performance of phosphonate blends with polymeric inhibitors can show a positive synergistic effect in mitigating sulfate scales. onepetro.org

The selection of an appropriate chemical inhibitor depends on various factors, including the specific water chemistry, operating conditions of the system, and the presence of other ions. lubrizol.com Research has consistently shown that increasing the dosage of these additives generally leads to increased inhibition of this compound precipitation. ampp.org

Table 1: Comparison of Chemical Inhibitor Performance on this compound

Inhibitor Class Key Findings Influencing Factors References
Polycarboxylates Polymers with carboxyl (-COOH) groups (e.g., PAA) are effective. ampp.orglubrizol.com Performance is often superior to hybrid polymers. ampp.org Molecular weight, polymer architecture, dosage. ampp.orglubrizol.com ampp.org, lubrizol.com
Phosphonates Effectiveness depends on the number of phosphonate groups. ampp.org Can significantly retard precipitation at low concentrations. researchgate.net Often exhibit better performance than polyphosphates. lubrizol.com Inhibitor concentration, degree of supersaturation. researchgate.net ampp.org, lubrizol.com, researchgate.net
Blended Inhibitors Blends of polymeric and phosphonate inhibitors can have a positive synergistic effect on sulfate scale mitigation. onepetro.org The concentration of the phosphonate component is crucial for calcium and this compound inhibition. onepetro.org onepetro.org

Monitoring and Detection of this compound Scaling

Effective management of this compound scaling relies on early detection to enable timely intervention before significant deposition occurs, which can cause production losses and equipment damage. researchgate.netresearchgate.net

Development of Sensors for Strontium Ion Concentration Monitoring

A primary strategy for early scale detection is the monitoring of strontium ion (Sr²⁺) concentrations in the process water. researchgate.net Since the mixing of incompatible waters (e.g., sulfate-rich seawater and strontium-rich formation water) triggers scaling, an increase in strontium ion concentration can serve as a direct indicator of scaling risk. arab-oil-naturalgas.commdpi.com

Recent advancements have focused on developing robust and sensitive sensors for real-time, online monitoring:

GHz-Range Sensors: These sensors operate by measuring the shift in resonance frequency caused by changes in the ionic concentration of the surrounding medium. researchgate.netmdpi.com They have demonstrated the ability to selectively detect changes in strontium ion concentration even in the presence of multiple other ions found in seawater. researchgate.net Research has shown these sensors can achieve a detection level of 0.042 mol/L of strontium ions, providing a rapid warning of scaling conditions. researchgate.netmdpi.comnih.gov

Graphene-Based Sensors: These sensors have been designed to monitor strontium ions by measuring changes in electrical resistance. onepetro.org They have shown a wide sensitivity range, responding to strontium concentrations from 0.01 m/L to 0.25 m/L, making them suitable for detecting the key ions responsible for this compound scale. onepetro.org

Optical Nanosensors: Ultrasensitive optical sensors have been developed that exhibit extremely low detection limits (as low as 0.5 nM) and a rapid response time of less than 10 seconds. nih.gov These sensors use a specific ligand that binds to Sr²⁺, offering high selectivity against numerous other common ions. nih.gov This technology shows potential for monitoring trace amounts of strontium in various water samples. nih.gov

Online Monitoring Technologies for Early Scale Detection

Traditional methods for monitoring scale can take weeks, while the scaling process itself can occur in a matter of hours. researchgate.net This discrepancy highlights the need for online technologies that provide continuous, real-time data.

Online monitoring systems are designed to provide an early warning before scaling becomes a severe problem. researchgate.net By continuously tracking key parameters, operators can take preventative measures, such as adjusting inhibitor dosage, with minimal delay. researchgate.netmdpi.com

Microwave and GHz Spectroscopy: Sensors operating in the GHz range are a key online monitoring technology. nih.gov They can be deployed for continuous monitoring of strontium ion concentration in industrial fluids like seawater, acting as a direct indicator of scaling potential. researchgate.netmdpi.com The fast response of these sensors allows for immediate action to prevent scale buildup. mdpi.com

Tracer-Based Monitoring: Another approach involves the use of fluorescent tracers, such as 1,3,6,8-pyrenetetrasulfonic acid (PTSA), which are added to the scale inhibitor formulation. apureinstrument.com Inline fluorometer sensors can then provide real-time monitoring of the inhibitor concentration in the system. apureinstrument.com This ensures that the inhibitor is present at the required concentration to be effective. These systems offer high sensitivity, selectivity, and fast response times, making them suitable for industrial process control. apureinstrument.com

Conductivity Monitoring: The progress of this compound precipitation can be tracked by measuring the electrical conductivity of the solution over time. lubrizol.com As ions precipitate out of the solution to form scale, the conductivity decreases. This method is often used in laboratory settings to evaluate the performance of scale inhibitors. lubrizol.comist-ag.com


Environmental Geochemistry of Strontium Sulfate

Natural Occurrence and Distribution of Celestite (SrSO₄)

Strontium sulfate (B86663) (SrSO₄) primarily occurs in nature as the mineral celestite, also known as celestine. atdmdrilling.comkumioils.com It is the most abundant strontium-bearing mineral and serves as the principal source for the element strontium. atdmdrilling.comaip.org Celestite belongs to the sulfate mineral group and typically crystallizes in the orthorhombic system. basekim.comnobbier.com

Celestite is most commonly found in sedimentary rocks, particularly in cavities within limestone, dolomite (B100054), and clay deposits. basekim.comnobbier.comirancelestite.com Its formation is frequently associated with evaporite deposits, where it coexists with minerals like gypsum, anhydrite, halite, and calcite. irancelestite.comnsw.gov.aufishersci.se The mineral can precipitate directly from strontium-rich waters or, more commonly, form through the interaction of these waters with existing sulfate minerals like gypsum or anhydrite. nsw.gov.au The formation process often involves the slow evaporation of mineral-rich water, which allows for the growth of well-defined crystals in geodes or as cavity fillings. nobbier.comazomining.com Some celestite deposits also occur in hydrothermal veins, where hot, mineral-rich fluids deposit crystals as they cool, and in association with volcanic rocks. atdmdrilling.comnobbier.comnsw.gov.au

Significant commercial deposits of celestite are distributed globally. nobbier.com High-quality specimens and major mining operations are found in various countries. nobbier.comgeologyscience.com

Table 1: Notable Global Occurrences of Celestite (SrSO₄)

Country/Region Geological Context Associated Minerals Reference
Madagascar Sedimentary deposits, large geodes - nobbier.comazomining.comgeologyscience.com
Mexico Sedimentary rocks, hydrothermal veins - nobbier.comazomining.comgeologyscience.com
Spain Sedimentary deposits - nsw.gov.au
Iran Sedimentary rocks, evaporite formations Halite, anhydrite, gypsum irancelestite.comgeologyscience.com
Turkey Sedimentary deposits - nobbier.com
China Marine sedimentary rocks (Triassic Jialingjiang Formation) Gypsum, dolomite, calcite geologyscience.commdpi.com
United States Ohio (large geodes in dolomite), Michigan (in Devonian rocks), Texas Gypsum, sulfur nobbier.comirancelestite.comazomining.com
United Kingdom Yate (near Bristol) - azomining.comwikipedia.org

| Italy | Sicily, associated with sulfur mining | Sulfur, gypsum | nobbier.comazomining.com |

Hydro-Geochemical Processes Governing Strontium Sulfate in Aquatic Systems

The behavior of this compound in water is governed by a series of interconnected geochemical processes, including dissolution, precipitation, and interaction with other minerals and ions.

This compound is found in many surface environments and can reach saturation in the porewaters of marine sediments across various geological settings. aip.orgresearchgate.netaip.org While bottom seawater is generally undersaturated with respect to celestite, the water trapped within sediment pores can become saturated. researchgate.net This saturation is often driven by diagenetic reactions, particularly the recrystallization of calcium carbonates. geoscienceworld.org

Biogenic carbonates, such as aragonite and calcite from marine organisms, are often rich in strontium. geoscienceworld.org These minerals are metastable and tend to dissolve and re-precipitate as inorganic calcite, which incorporates less strontium into its structure. geoscienceworld.org This process releases strontium ions (Sr²⁺) into the porewater, increasing their concentration to the point where celestite (SrSO₄) may precipitate. researchgate.netgeoscienceworld.org In some cases, porewater Sr concentrations can reach values many times that of normal seawater. geoscienceworld.org The saturation state is a complex interplay between the release of strontium from dissolving carbonates and the availability of sulfate ions (SO₄²⁻) in the porewater. researchgate.net In environments where sulfate is completely consumed by bacterial sulfate reduction, strontium concentrations can become very high without precipitating as SrSO₄. researchgate.netgeoscienceworld.org

The primary source of strontium in most groundwater is the chemical weathering and dissolution of rocks and minerals. sciopen.comiheg.org.cn Strontium-rich groundwater is formed through prolonged water-rock interactions, where water flowing through an aquifer dissolves strontium-bearing minerals. sciopen.commdpi.com

Key processes include:

Dissolution of Carbonate and Sulfate Rocks : The dissolution of carbonate minerals (like calcite and dolomite) and sulfate minerals (like gypsum) is a major contributor to strontium concentrations in groundwater. mdpi.comcgsjournals.commdpi.com Strontium often substitutes for calcium in these minerals.

Weathering of Silicate (B1173343) Minerals : The weathering of aluminosilicate (B74896) rocks can also release strontium into the water, although often at a slower rate than carbonate dissolution. mdpi.comdntb.gov.ua

Influence of Residence Time : The longer groundwater remains in contact with strontium-bearing rocks, the more enriched it becomes. mdpi.comdntb.gov.ua The degree of rock weathering and the presence of fractures, which increase the surface area for reactions, also enhance strontium dissolution. mdpi.com

Studies have shown a strong correlation between strontium concentrations and other ions like calcium, magnesium, and sulfate, confirming that the dissolution of carbonate and sulfate-bearing rocks is a primary control on the formation of strontium-rich groundwater. sciopen.commdpi.commdpi.com

Besides direct dissolution, other processes significantly influence strontium concentrations in aquatic systems:

Evaporation Crystallization : In arid or semi-arid environments and in brines, evaporation can concentrate dissolved ions, including strontium and sulfate. sciopen.comcgsjournals.com As water evaporates, the solution can become supersaturated, leading to the precipitation and crystallization of salts, including celestite. cgsjournals.comusu.edu This process is often observed in lagoons and saline lakes. nsw.gov.au

Ion Exchange : Ion exchange processes can control the transport and concentration of strontium in groundwater. cgsjournals.combham.ac.uk Clay minerals and other materials within an aquifer have charged surfaces that can attract and temporarily hold cations. bham.ac.uk Strontium ions (Sr²⁺) can be exchanged for other cations like calcium (Ca²⁺), magnesium (Mg²⁺), or sodium (Na⁺) on mineral surfaces. sciopen.comcambridge.org This can lead to a fractionation of solutes as the water moves, effectively acting like a natural chromatographic column that can either release or retard strontium depending on the water chemistry and mineralogy. bham.ac.uk

Isotopic Tracing in this compound Systems

The isotopic composition of strontium provides a powerful tool for tracing geochemical processes.

Strontium has four naturally occurring stable isotopes, but only ⁸⁷Sr is radiogenic, formed by the radioactive decay of rubidium-87 (B1240521) (⁸⁷Rb). isobarscience.com The ratio of ⁸⁷Sr to ⁸⁶Sr (⁸⁷Sr/⁸⁶Sr) in a rock or mineral depends on its age and its original rubidium-to-strontium content. isobarscience.com This ratio is not significantly fractionated by most biological or low-temperature geological processes, meaning the ⁸⁷Sr/⁸⁶Sr ratio of water reflects the ratio of the rocks it has interacted with. isobarscience.comresearchgate.net

This characteristic makes the ⁸⁷Sr/⁸⁶Sr ratio a robust geochemical tracer with numerous applications:

Identifying Groundwater Sources and Flow Paths : Different rock types (e.g., old continental crust, young volcanic rocks, marine carbonates) have distinct ⁸⁷Sr/⁸⁶Sr signatures. isobarscience.comresearchgate.net By measuring the ⁸⁷Sr/⁸⁶Sr ratio in groundwater, scientists can identify the primary rock types the water has flowed through, trace its flow paths, and determine recharge areas. researchgate.netresearchgate.netmdpi.com For example, groundwater interacting with old silicate rocks will have a higher (more radiogenic) ⁸⁷Sr/⁸⁶Sr ratio than water interacting with young marine carbonates. mdpi.com

Quantifying Water Mixing : When waters from different aquifers with distinct isotopic signatures mix, the resulting ⁸⁷Sr/⁸⁶Sr ratio of the mixed water can be used to calculate the mixing proportions from each source. mdpi.comgeoscienceworld.org This is useful for understanding aquifer interconnectivity and the interaction between groundwater and surface water. geoscienceworld.orguq.edu.au

Assessing Water-Rock Interaction : Changes in the ⁸⁷Sr/⁸⁶Sr ratio along a groundwater flow path can provide insights into the extent of water-rock interaction and the specific minerals that are dissolving. mdpi.comresearchgate.net For instance, an increasing ratio may indicate the progressive dissolution of silicate minerals. mdpi.com This allows for the creation of detailed hydrogeological models for complex sedimentary basins. uq.edu.au

Table 2: Compound Names and PubChem CIDs

Compound Name Synonyms PubChem CID Reference
This compound Celestite, Celestine 3084026 nih.govamericanelements.comwikidata.org
Strontium - 5359327 nih.govamericanelements.com
Strontianite Strontium carbonate 15407 nih.gov

Discriminating Sources of Dissolved Strontium in Riverine Environments

The identification of strontium (Sr) sources in riverine environments is crucial for understanding geochemical processes such as chemical weathering and nutrient cycling. gwadi.orgmdpi.com Strontium isotopes, particularly the ratio of strontium-87 to strontium-86 (B83252) (⁸⁷Sr/⁸⁶Sr), serve as a powerful and sensitive tracer for this purpose because this ratio does not significantly fractionate during low-temperature geochemical or biological processes. mdpi.comresearchgate.netpeerj.com The primary source of dissolved strontium in rivers is the weathering of rocks within the catchment area. gwadi.org

Different rock types exhibit distinct ⁸⁷Sr/⁸⁶Sr ratios, which are imparted to the river water during weathering. nerc.ac.uk

Silicate Rocks: The weathering of old, rubidium-rich continental silicate rocks, like granites and gneisses, releases strontium with a high ⁸⁷Sr/⁸⁶Sr ratio (e.g., up to 0.7456 in some granitic terrains). nerc.ac.ukgeomar.de This is due to the radioactive decay of rubidium-87 (⁸⁷Rb) to ⁸⁷Sr over geological time. gwadi.orggeomar.de Rivers draining these areas typically have lower strontium concentrations but higher isotopic ratios. mdpi.com

Carbonate and Evaporite Rocks: Conversely, the dissolution of marine carbonate rocks (like limestone) and evaporite minerals, including this compound (celestite), releases strontium with a lower ⁸⁷Sr/⁸⁶Sr ratio (e.g., 0.707 to 0.709), which is closer to the value of modern seawater. geomar.demdpi.com Rivers draining these rock types tend to have much higher concentrations of dissolved strontium. geomar.de

By analyzing the ⁸⁷Sr/⁸⁶Sr ratios in conjunction with strontium concentrations and other major ion concentrations (such as Ca²⁺ and SO₄²⁻), researchers can develop mixing models to quantify the relative contributions of these different geological sources to the river's total dissolved load. copernicus.orgresearchgate.net For instance, a high Sr concentration paired with a low ⁸⁷Sr/⁸⁶Sr ratio points to a dominant contribution from carbonate or evaporite dissolution, whereas low Sr concentrations with high ⁸⁷Sr/⁸⁶Sr ratios indicate silicate weathering is the primary source. mdpi.commdpi.com

This isotopic fingerprinting technique allows for a detailed understanding of water-rock interactions and the specific minerals contributing to the solute load in a watershed. gwadi.orgcopernicus.org

Anthropogenic Impacts on Natural Strontium Cycles

Human activities can significantly alter the natural cycling of strontium, introducing additional sources that can modify both the concentration and the isotopic composition of strontium in riverine systems. peerj.comresearchgate.net These anthropogenic inputs can sometimes complicate the interpretation of natural weathering signals. researchgate.net

Key Anthropogenic Sources:

Mining Operations: The mining and processing of this compound (celestite) and other ores can release strontium-rich dust and wastewater into the environment. canada.caresearchgate.net For example, studies near silver-mining areas have recorded high variations in plant Ca/Sr ratios, indicating altered strontium bioavailability. researchgate.net The strontium budget of some rivers is primarily controlled by inputs from mine waters, which can overprint the natural geological background. researchgate.net

Agriculture: The application of phosphate (B84403) fertilizers is a significant non-point source of strontium pollution. peerj.comfao.org These fertilizers are derived from phosphate rocks, which contain varying levels of strontium and other trace elements. fao.orgeurasiareview.com The ⁸⁷Sr/⁸⁶Sr ratio of a fertilizer is a "fingerprint" of its source rock, allowing scientists to trace its impact on soil and water. eurasiareview.com Studies have shown that up to 25% of dissolved strontium in some agricultural watersheds can be derived from fertilizers. researchgate.netresearchmap.jp

Industrial and Municipal Effluents: Various industrial activities and urban wastewater contribute to strontium loads in rivers. peerj.comcapes.gov.br The burning of coal, for instance, releases strontium into the atmosphere, which is then deposited on land and water. cdc.gov Wastewater treatment plants can also be a point source of strontium and other contaminants. capes.gov.br

These human-induced alterations can have cascading effects, influencing the chemical composition of water bodies and being taken up by aquatic organisms. scielo.org.za The analysis of multiple isotopes and geochemical tracers is often necessary to disentangle the complex mixing of natural and anthropogenic sources in impacted river basins. capes.gov.brnih.gov

Biomineralization of Strontium Sulfate

Environmental and Biological Controls on Biogenic Strontium Sulfate (B86663)

The formation and morphology of biogenic strontium sulfate are not solely dictated by the genetic blueprint of the organism. A complex interplay of external environmental factors and the collective activities of microbial communities significantly influences the precipitation and crystalline structure of these biominerals.

Influence of External Environmental Conditions on Biogenic Mineral Morphology

External environmental conditions, particularly the ionic composition of the surrounding water, exert a direct and measurable influence on the morphology of biogenic this compound crystals. Research on desmids, a type of green algae, has provided clear evidence of this relationship. The morphology of barium and this compound crystals formed by these organisms can vary significantly depending on the ratio of divalent cations (like Sr²⁺ or Ba²⁺) to sulfate ions (SO₄²⁻) in their environment. royalsocietypublishing.orgnoaa.gov

Studies have demonstrated that specific ion ratios lead to distinct crystal shapes. For instance, in the desmid Closterium lunula, a cation-to-anion ratio of less than 1:1 results in the formation of rhombic crystals. royalsocietypublishing.org Conversely, when the ratio is greater than 10:1, the crystals produced are hexagonal. royalsocietypublishing.org Similarly, in Micrasterias thomasiana, a ratio of 0.01:1 yields hexagonal crystals, a 1:1 ratio produces a mix of hexagonal and elliptical crystals, and a ratio exceeding 10:1 leads to elliptical crystals. royalsocietypublishing.org This indicates that the local ionic environment is a critical determinant of the final crystal morphology, suggesting a limited degree of absolute biological control over the crystal's form. royalsocietypublishing.orgnoaa.gov The crystal morphologies produced by desmids in vivo closely resemble those of synthetic crystals grown under similar ion ratio conditions. royalsocietypublishing.org

Beyond water chemistry, physical factors such as temperature and illumination can also induce morphological changes. In desmids, alterations in these conditions have been linked to an increase in abnormal cell forms and morphological aberrations, suggesting that environmental stress can disrupt the normal mechanisms of cell division and biomineralization. ias.ac.in

The table below summarizes the observed effects of ion ratios on the crystal morphology of strontium/barium sulfate in desmids.

Desmid SpeciesCation (M²⁺) to Sulfate (SO₄²⁻) RatioResulting Crystal Morphology
Closterium lunula< 1:1Rhombic
> 10:1Hexagonal
Micrasterias thomasiana0.01:1Hexagonal
1:1Mixture of Hexagonal and Elliptical
> 10:1Elliptical

This table is based on data from studies on the effects of in vivo and in vitro ion ratios on crystal morphology in desmids. royalsocietypublishing.org

Microbial Community Involvement in Biomineral Formation

The formation of this compound is not limited to individual organisms like Acantharia but can also be a result of the collective metabolic activities of microbial communities. These communities can create unique microenvironments where the chemical conditions become favorable for the precipitation of minerals like celestite (SrSO₄).

A notable example is the bio-induced precipitation of celestite within microbialites and endolithic communities (microbes living inside rocks). In Miocene lacustrine dolomite (B100054) microbialites, celestite crystals have been observed nucleating on organic substances, suggesting a microbially mediated process. researchgate.net Similarly, studies of endolithic communities within gypsum deposits have revealed that specific layers of microbes, such as purple sulfur bacteria, can precipitate celestite and other strontium-rich minerals. ajsonline.org In these stratified communities, different microbial types create distinct chemical zones, with celestite formation occurring in a restricted layer associated with a particular microbial group. ajsonline.org

The mechanisms behind this microbial mediation often involve the production of Extracellular Polymeric Substances (EPS). geoscienceworld.orgkaust.edu.sa EPS are complex mixtures of polysaccharides, proteins, and other molecules secreted by microorganisms that form a biofilm. wikipedia.org These substances possess negatively charged functional groups that can bind and concentrate cations like Sr²⁺ from the surrounding environment. geoscienceworld.orgwikipedia.org This binding process, along with metabolic activities that can alter local pH and ion concentrations, can lead to the supersaturation of this compound within the biofilm matrix, creating nucleation sites and promoting mineral precipitation. geoscienceworld.orgfrontiersin.org While much of the research on this topic has focused on bacterially mediated barite (BaSO₄) precipitation, the chemical similarity and frequent co-occurrence of strontium and barium suggest that similar mechanisms apply to celestite formation. researchgate.netfrontiersin.orgresearchgate.net For example, the generation of sulfate by sulfide-oxidizing bacteria is thought to promote the precipitation of both barite and celestite in certain environments. researchgate.net

In some cases, microbial activity might be indirectly linked to celestite formation. For instance, in marine sediments, the dissolution of celestite from deceased Acantharia can be followed by deep-burial precipitation, a process that may be microbially mediated. frontiersin.orgresearchgate.nettamu.edu

Advanced Characterization Techniques in Strontium Sulfate Research

Spectroscopic Methodologies

Spectroscopy is fundamental to understanding the chemical bonding, elemental composition, and reaction kinetics of strontium sulfate (B86663).

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a material by measuring the absorption of infrared light. eag.commdpi.com In the study of strontium sulfate, FTIR is primarily used to characterize the vibrational modes of the sulfate (SO₄²⁻) anion. eag.com The infrared absorption spectrum of this compound, particularly its mineral form celestine, displays characteristic bands corresponding to the fundamental vibrations of the sulfate tetrahedron.

The primary vibrational modes observed include the symmetric stretching (ν₁), asymmetric stretching (ν₃), and bending (ν₄) modes of the S-O bonds. researchgate.netu-szeged.huaip.org The ν₃ mode typically appears as a strong, complex band, often split into multiple components due to the crystal lattice environment. u-szeged.hucambridge.org For instance, in celestine, the ν₃ mode is observed at frequencies around 1091, 1138, and 1201 cm⁻¹. cambridge.org The ν₄ bending mode is also split, appearing at approximately 611 and 643 cm⁻¹. cambridge.org While the ν₁ mode is often weak or inactive in the infrared spectrum of sulfates, a small peak or ridge may be observed around 991-1015 cm⁻¹. u-szeged.hucambridge.org The precise positions of these bands can shift based on factors like particle size, with a noticeable red shift (a decrease in wavenumber) observed as celestine particles grow from the nanometer to the micrometer scale. researchgate.netaip.org

Table 1: Characteristic FTIR Absorption Bands for this compound (Celestine)

Vibrational Mode Wavenumber (cm⁻¹) Description Source(s)
ν₁ (S-O symmetric stretch) 991 - 1015 Weak or inactive in IR cambridge.org, u-szeged.hu
ν₃ (S-O asymmetric stretch) 1091, 1138, 1201 Strong, often split into multiple peaks cambridge.org

| ν₄ (O-S-O bending) | 611, 643 | Medium intensity, often split | cambridge.org |

This table is interactive. Click on the headers to sort.

Raman spectroscopy, which is complementary to FTIR, provides information about a material's vibrational modes by analyzing the inelastic scattering of monochromatic light. For this compound, the Raman spectrum is dominated by a very intense peak corresponding to the symmetric stretching (ν₁) mode of the sulfate ion, typically found around 1000-1003 cm⁻¹. cambridge.orguaic.ro This strong signal makes Raman particularly useful for identifying celestine. uaic.ro

Other vibrational modes of the SO₄²⁻ group are also readily observed. uaic.ro The ν₂ bending mode appears as a doublet around 453-461 cm⁻¹, the ν₃ asymmetric stretching mode is represented by several bands between 1093 and 1187 cm⁻¹, and the ν₄ bending mode gives rise to three bands around 620, 638, and 656 cm⁻¹. cambridge.org

Raman spectroscopy is also employed to study the effects of temperature and pressure on the stability and structure of this compound. mdpi.comx-mol.net Studies conducted at temperatures ranging from 25 to 600 °C show that most Raman bands decrease in wavenumber with increasing temperature. mdpi.comx-mol.net However, the ν₂ modes and one of the ν₄ bands (at 622 cm⁻¹) show very little variation, suggesting these vibrations are constrained by the crystal structure's thermal expansion properties. mdpi.comx-mol.net Such studies allow for the investigation of phase stability and anharmonicity, which is the deviation of a bond from a perfect harmonic oscillator. mdpi.comx-mol.net High-pressure Raman studies are used to investigate bonding-state transitions and structural changes under compression. researchgate.net

Table 2: Characteristic Raman Shifts for this compound (Celestine) at Ambient Temperature

Vibrational Mode Wavenumber (cm⁻¹) Description Source(s)
ν₁ (SO₄ symmetric stretch) ~1003 Very strong, characteristic peak uaic.ro
ν₂ (SO₄ bending) 453, 460 Doublet cambridge.org
ν₃ (SO₄ asymmetric stretch) 1093, 1110, 1158, 1187 Multiple weak to medium bands cambridge.org

| ν₄ (SO₄ bending) | 620, 638, 656 | Triplet | cambridge.org |

This table is interactive. Click on the headers to sort.

UV-Vis spectroscopy can be used to monitor the precipitation and nucleation of this compound from a solution in real-time. aip.orgcsic.es When this compound precipitates, the formation of solid particles causes the solution to become turbid. This turbidity leads to scattering of the light beam in the UV-Vis spectrophotometer, resulting in an increase in the measured absorbance. aip.orgresearchgate.net

By tracking the absorbance at a fixed wavelength over time, a nucleation curve can be generated. aip.orgcsic.es These curves are used to determine the induction time, which is the time elapsed before the onset of rapid particle formation. aip.orgresearchgate.net Experiments show that the shape of these absorbance curves and the length of the induction time are dependent on the initial concentration (supersaturation) of the this compound solution. aip.orgcsic.es This method allows researchers to study the kinetics of the nucleation process and differentiate between different precipitation pathways, such as the direct formation of celestine versus the formation of an intermediate hydrated phase (SrSO₄ · 0.5H₂O). aip.org

X-ray Absorption Near Edge Structure (XANES) spectroscopy is an element-specific technique that provides information about the oxidation state and local coordination environment (geometry) of a specific atom in a material. speciation.netuu.nl The technique involves tuning X-ray energy across an absorption edge of an element, such as the K-edge of strontium. uu.nlresearchgate.net The resulting spectrum has a fine structure that is sensitive to the electronic structure and the arrangement of neighboring atoms. uu.nl

In this compound research, Sr K-edge XANES can be used to probe the local environment of strontium ions. researchgate.net By comparing the XANES spectra of unknown samples to those of reference compounds with known structures, like celestine (SrSO₄) and strontianite (SrCO₃), the chemical form or "speciation" of strontium can be determined. researchgate.net This is crucial for understanding how strontium is incorporated into various natural and synthetic materials. researchgate.netnih.gov For example, XANES studies have been used to investigate the local environment of Sr²⁺ cations in biological apatites and to confirm the presence of celestine in environmental samples like coal. researchgate.netnih.gov The technique is powerful because it does not require the sample to have long-range crystal order, making it applicable to complex and poorly crystalline materials. uu.nl

Microscopic and Imaging Techniques

Microscopy provides direct visual information about the size, shape, and surface features of this compound particles, which is essential for understanding crystallization processes and material properties.

Scanning Electron Microscopy (SEM) is a cornerstone technique for characterizing the morphology of this compound crystals. ampp.orgmdpi.com It uses a focused beam of electrons to scan the sample surface, generating high-magnification images that reveal detailed information about particle size, shape (habit), and surface topography. mdpi.compressbooks.pub In studies of this compound precipitation, SEM is used to observe the crystal morphology formed under different conditions, such as in the presence of various inhibitors. ampp.org For instance, in the absence of inhibitors, this compound often forms well-defined, larger crystals, whereas in the presence of polymers, the crystals can be much smaller and show altered shapes. ampp.org

Field Emission Gun SEM (FEG-SEM) is an advanced version of SEM that uses a field-emission electron source. blue-scientific.comlucideon.com This source provides a much brighter and more coherent electron beam, enabling significantly higher resolution imaging (e.g., down to the nanometer scale) and improved performance at low accelerating voltages. blue-scientific.comiitb.ac.in FEG-SEM is particularly valuable for examining nanoscale features, such as the surface of nanoparticles or the fine details of crystal growth mechanisms. lucideon.comresearchgate.net The high resolution allows for clear visualization of features like mesocrystalline structures on the crystal surface, which can indicate the incorporation of biomolecules or other additives during growth. digitellinc.com Both SEM and FEG-SEM are often equipped with detectors for Energy-Dispersive X-ray Spectroscopy (EDS), allowing for simultaneous elemental analysis of the observed particles. lucideon.comimdea.org

Transmission Electron Microscopy (TEM) for Nanoparticle Structure and Morphology

Transmission Electron Microscopy (TEM) is a powerful analytical tool for visualizing the structure of materials at the nanoscale. nanoscience.com In the study of this compound, TEM offers high-resolution imaging that reveals the morphology and crystal structure of individual nanoparticles. mdpi.comnih.gov This technique is particularly valuable for examining the shape, size, and arrangement of atoms within the SrSO₄ lattice. nanoscience.com

Researchers utilize TEM to characterize synthesized this compound particles, such as nanorods and nanowires, providing detailed information on their dimensions. For instance, studies have reported the synthesis of SrCrO₄ nanorods with lengths between 0.70–2 µm and widths of 80–180 nm, as well as nanowires with widths of 30–50 nm, all of which were characterized using TEM. researchgate.net The technique can achieve spatial resolutions of approximately 1 nm, which is necessary for tracking the interaction of nanoparticles within biological systems. nih.gov For materials sensitive to electron beams, specialized low-dose TEM strategies are employed to minimize damage while still obtaining high-resolution images and diffraction data. nih.gov

Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDAX) is an analytical technique frequently coupled with electron microscopy to determine the elemental composition of a sample. wikipedia.orgunam.mx The method works by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam. wikipedia.org Each element produces a unique set of X-ray peaks, allowing for qualitative and quantitative analysis of the sample's composition. wikipedia.orgunam.mx

In the context of this compound research, EDS is used to confirm the purity of synthesized materials by identifying the presence and relative abundance of strontium (Sr), sulfur (S), and oxygen (O). mdpi.comtandfonline.com For example, EDS analysis of laboratory-synthesized SrSO₄ has confirmed the presence of these elements, aligning with the expected composition and verifying the material's purity. mdpi.com The technique can also be used for elemental mapping, providing a spatial distribution of elements within a sample. unam.mxyoutube.com This is particularly useful for identifying the distribution of strontium in various matrices, such as in the analysis of fish otoliths marked with strontium chloride. researchgate.net

Diffraction and Scattering Methods

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) and its variant, Powder X-ray Diffraction (PXRD), are fundamental techniques for identifying the crystalline phases and assessing the crystallinity of materials. mdpi.comaip.orgaip.org The method involves directing X-rays at a sample and measuring the scattering pattern, which is unique to its crystal structure.

In this compound research, XRD is crucial for confirming the synthesis of the desired crystalline phase and determining its structure. For instance, laboratory-synthesized SrSO₄ has been identified as having an orthorhombic crystalline phase, matching the crystallographic card [00-005-0593]. mdpi.comtandfonline.com The sharpness and intensity of the peaks in an XRD pattern provide information about the material's crystallinity; well-defined, high-intensity peaks indicate a highly ordered atomic arrangement with minimal amorphous content. mdpi.com PXRD is also used to study phase transitions, such as the transformation of calcium sulfate hemihydrate to anhydrite in the presence of this compound at elevated temperatures. tandfonline.com Furthermore, XRD analysis is employed to study the formation of solid solutions and new compounds in systems containing this compound. researchgate.netresearchgate.net

Rietveld Refinement for Crystal Structure Determination

Rietveld refinement is a powerful analytical method used in conjunction with diffraction data, typically from XRD, to refine the crystal structure of a material. scielo.brscielo.br This computational technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and quantitative phase analysis. mdpi.comscielo.br

In the study of this compound and related compounds, Rietveld refinement has been instrumental. For example, it has been used to accurately identify and quantify the phases present in celestite ore, a naturally occurring form of this compound. mdpi.com The refinement process confirmed the orthorhombic crystal structure of SrSO₄ and quantified its content at 88.29% in a particular ore sample. mdpi.com This method has also been applied to determine the crystal structure of more complex strontium-containing compounds, such as strontium sulphoaluminate (Sr₄Al₆O₁₂SO₄), which was found to have an orthorhombic unit cell. scielo.brresearchgate.net

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. researchgate.nethoriba.comcreative-biostructure.com It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. creative-biostructure.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, which can be correlated to their hydrodynamic diameter. creative-biostructure.com

DLS is particularly useful for characterizing submicron particles and is commonly applied in the analysis of this compound nanoparticles. researchgate.nethoriba.comfupress.net Research on the precipitation of this compound has utilized DLS to monitor the growth of particles in real-time. researchgate.netfupress.net By measuring the particle size distribution, researchers can gain insights into nucleation and growth mechanisms under different experimental conditions, such as the effect of inhibitors or different mixing systems on precipitation. researchgate.net

Other Analytical Approaches

Beyond the primary techniques detailed above, a variety of other analytical methods contribute to a comprehensive understanding of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy are vibrational spectroscopy techniques used to identify functional groups and confirm the chemical structure of this compound. tandfonline.comaip.orgresearchgate.net FTIR analysis of SrSO₄ shows characteristic peaks for the S-O stretching and O-S-O bending modes. tandfonline.com In-situ FTIR and Raman spectroscopy can track the transformation of precursor phases, like this compound hemihydrate, into the stable celestine phase. aip.orgresearchgate.netaip.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to study the thermal stability of this compound and its decomposition behavior. mdpi.comsrce.hr For example, TGA has been used to monitor the reduction of SrSO₄ to strontium sulfide (B99878) (SrS) at high temperatures and to determine the water content in hydrated forms of this compound. mdpi.comaip.org

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and texture of materials. In this compound research, SEM is used to observe the crystal morphology, showing well-defined crystalline forms with sharp edges, which is consistent with the ordered structure confirmed by XRD. mdpi.comtandfonline.com

The following table summarizes the key findings from the application of these advanced characterization techniques in this compound research.

Technique Information Obtained Key Findings for this compound References
Transmission Electron Microscopy (TEM) Nanoparticle structure, morphology, and sizeVisualization of nanorods and nanowires; high-resolution imaging of crystal lattice. nanoscience.commdpi.comnih.govresearchgate.net
Energy Dispersive X-ray Spectroscopy (EDS/EDAX) Elemental composition and purityConfirmation of Sr, S, and O in synthesized samples; elemental mapping. mdpi.comtandfonline.comyoutube.comresearchgate.net
X-ray Diffraction (XRD/PXRD) Phase identification, crystallinity, and crystal structureIdentification of the orthorhombic phase of SrSO₄; assessment of crystallinity and phase purity. mdpi.comtandfonline.comaip.orgaip.orgtandfonline.com
Rietveld Refinement Precise crystal structure determination and phase quantificationRefinement of lattice parameters for orthorhombic SrSO₄; quantification of phases in celestite ore. mdpi.comscielo.brscielo.brresearchgate.net
Dynamic Light Scattering (DLS) Particle size distribution in suspensionMonitoring of nanoparticle growth during precipitation; characterization of submicron particles. researchgate.nethoriba.comcreative-biostructure.comfupress.net
FTIR/Raman Spectroscopy Chemical bonding and functional groupsIdentification of sulfate vibrational modes; in-situ tracking of phase transformations. tandfonline.comaip.orgaip.orgresearchgate.netaip.org
Thermogravimetric Analysis (TGA) Thermal stability and decompositionStudy of the reduction of SrSO₄ to SrS; determination of water content in hydrates. mdpi.comaip.orgsrce.hr
Scanning Electron Microscopy (SEM) Surface morphology and crystal shapeObservation of well-defined, sharp-edged crystalline particles. mdpi.comtandfonline.com

Potentiometric Studies for Ion Concentration Monitoring

Potentiometry is a vital electroanalytical technique for monitoring the real-time activity or concentration of specific ions in a solution. sjaswantlalcompany.comatamankimya.com In the context of this compound (SrSO₄) research, this method is primarily employed to track the concentrations of strontium (Sr²⁺) and sulfate (SO₄²⁻) ions during precipitation and dissolution experiments. fishersci.cawikipedia.orgwikipedia.org This is typically achieved using ion-selective electrodes (ISEs).

An ISE is a sensor that converts the activity of a specific ion dissolved in a solution into an electrical potential, which can be measured by a voltmeter. atamankimya.com For this compound studies, researchers use ISEs that are specifically sensitive to Sr²⁺ ions. fishersci.cawikipedia.org These electrodes often consist of a specialized membrane that selectively interacts with the target ion. sjaswantlalcompany.comamericanelements.comwikidata.org

Research Findings:

Nucleation and Growth Kinetics: By continuously monitoring the decrease in Sr²⁺ concentration, researchers can gain insights into the early stages of SrSO₄ nucleation and subsequent crystal growth. fishersci.cawikipedia.org Co-titration experiments, where solutions of a strontium salt (e.g., strontium chloride) and a sulfate salt (e.g., sodium sulfate) are mixed, allow for the precise tracking of ion concentration changes as the solution moves towards supersaturation and precipitation begins. fishersci.cawikipedia.org

Thermodynamic and Kinetic Modeling: The data obtained from potentiometric studies are crucial for developing and validating thermodynamic and kinetic models of SrSO₄ precipitation. For instance, researchers have used in-situ potentiometry to observe that the nucleation pathway of SrSO₄ can change with varying levels of supersaturation, sometimes involving the formation of intermediate phases like a hemihydrate (SrSO₄ · 0.5H₂O) before transforming into the stable celestine phase. fishersci.ca

Electrode Development: Significant research has been dedicated to creating highly selective and sensitive ISEs for strontium. Various ionophores, which are molecules that bind specific ions, have been incorporated into PVC membranes to improve electrode performance. sjaswantlalcompany.comamericanelements.com The performance of these electrodes is evaluated based on their linear concentration range, detection limit, and response time. sjaswantlalcompany.com

Below is an interactive table summarizing the performance characteristics of different strontium-selective electrodes as reported in various studies.

Similarly, sulfate-selective electrodes, often based on strontium-Schiff's base complexes, have been developed to monitor the sulfate anion, offering a wide concentration range and fast response times. americanelements.com These potentiometric tools are indispensable for obtaining a complete picture of the ionic environment during this compound precipitation. fishersci.cawikipedia.org

Particle Counting and Turbidimetry for Precipitation Monitoring

To fully characterize the precipitation of this compound, it is essential to monitor not just the chemical changes in the solution but also the physical formation of solid particles. Particle counting and turbidimetry are two complementary techniques used extensively for this purpose. ereztech.comwikipedia.orgwikipedia.org

Turbidimetry: This optical technique measures the loss of intensity of transmitted light due to scattering by particles suspended in a solution. The turbidity of a solution is directly related to the concentration, size, and shape of the suspended particles. In SrSO₄ research, a sudden increase in turbidity is a clear indicator of the onset of precipitation, and this point is often defined as the induction time. fishersci.cawikipedia.org Experiments have shown that increases in solution turbidity are correlated with an increase in particle size. ereztech.com Solutions without obvious precipitates typically exhibit very low turbidity values (e.g., less than 0.2 NTU). americanelements.com

Particle Counting: This technique provides more direct information about the number and size distribution of particles in the solution. ereztech.comamericanelements.com Instruments like laser particle counters can detect particles within a specific size range (e.g., 0.5–100 µm). ereztech.com This allows researchers to monitor the growth of precipitated particles over time and assess the effects of various conditions, such as the presence of inhibitors or different mixing systems, on the particle size distribution. ereztech.com

Combined Research Findings:

Inhibition Effects: Studies comparing standard mechanical stirring with other systems like a bubble column evaporator (BCE) have used turbidimetry and particle counting to demonstrate the BCE's significant inhibitory effect on SrSO₄ precipitation and particle growth. ereztech.comwikipedia.org For example, in a standard stirring system, turbidity and particle size increase rapidly, while in the BCE system, turbidity remains low and particle size stays consistently small for extended periods. ereztech.com

Nucleation Kinetics: By monitoring the induction time via turbidity measurements at different levels of supersaturation, researchers can investigate the nucleation kinetics of SrSO₄. fishersci.cawikipedia.org These experiments are crucial for understanding the mechanism of scale formation, which is often suggested to be a surface-controlled process. wikipedia.org

The following table presents illustrative data from a study comparing this compound precipitation under standard stirring versus a Bubble Column Evaporator (BCE) system, highlighting the effectiveness of the BCE in inhibiting particle growth.

Together, turbidimetry and particle counting provide a powerful suite of tools for real-time monitoring of the physical aspects of SrSO₄ precipitation, yielding critical data on reaction kinetics and the efficacy of scale control strategies. ereztech.comwikipedia.org

Atomic Absorption Spectrophotometry and Ion Chromatography for Solution Analysis

Accurate quantification of ionic species in solution is fundamental to this compound research. Atomic Absorption Spectrophotometry (AAS) and Ion Chromatography (IC) are two robust and widely used instrumental techniques for the precise determination of strontium and sulfate concentrations, respectively.

Atomic Absorption Spectrophotometry (AAS): AAS is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. wikipedia.org In the context of SrSO₄, flame AAS is commonly used to determine the concentration of strontium in aqueous samples. wikipedia.orgdsmz.de The method involves aspirating the sample into a flame, where it is atomized. A light beam from a strontium-specific hollow-cathode lamp is passed through the flame, and the amount of light absorbed is proportional to the concentration of strontium atoms. wikipedia.org

To ensure accuracy, potential interferences must be addressed. For instance, the ionization of strontium in the flame can be suppressed by adding an excess of an easily ionized element like potassium (as potassium chloride). dsmz.de Chemical interferences from species like phosphate (B84403) and silica (B1680970) can be masked by the addition of lanthanum chloride. dsmz.defishersci.co.uk

Ion Chromatography (IC): IC is a form of liquid chromatography used for the separation and analysis of ions. fishersci.ca It is the reference method for determining the concentration of anions like sulfate in aqueous solutions. wikipedia.orgfishersci.ca In a typical IC system, a liquid sample is injected into a stream of eluent (e.g., a carbonate-bicarbonate solution) and passed through a guard column and a separator column. wikipedia.org These columns are packed with an ion-exchange resin that separates anions based on their different affinities. After separation, the ions pass through a suppressor, which reduces the background conductivity of the eluent, and are then quantified by a conductivity detector. wikipedia.orgfishersci.ca IC is highly sensitive and specific, capable of detecting sulfate at low mg/L levels with detection limits reported as low as 0.04 mg/L. fishersci.casigmaaldrich.com

These two techniques, AAS for cations and IC for anions, provide the benchmark data for solution analysis in this compound research, underpinning studies on solubility, precipitation kinetics, and the effectiveness of scale inhibitors.

Compound Information

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identification (CID) numbers.

Theoretical and Computational Chemistry Studies of Strontium Sulfate Systems

Quantum Mechanical and Ab Initio Approaches

Quantum mechanical and ab initio methods are based on the fundamental principles of quantum mechanics and are used to calculate the electronic structure and properties of materials from first principles, without empirical parameters.

First-principles calculations based on density functional theory (DFT) have been employed to investigate the optical properties of celestine (SrSO₄). These studies focus on understanding the interaction of light with the crystal structure by calculating the dielectric function, absorption coefficient, and other optical constants. The calculated optical properties are generally in good agreement with experimental data, particularly in the low-energy region of the spectra. The analysis of the electronic band structure and density of states reveals that the optical transitions are primarily governed by transitions from the O 2p states in the valence band to the Sr 4d and S 3p states in the conduction band. The effect of spin-orbit coupling on the optical properties has also been investigated and is found to be relatively small, especially in the low-energy region. researchgate.netaps.org

A key parameter in these studies is the band gap, which determines the onset of optical absorption. DFT calculations, using approximations like the generalized gradient approximation (GGA), often underestimate the experimental band gap. To correct for this, a "scissors approximation" is sometimes applied, which involves rigidly shifting the calculated conduction band to match the experimental band gap. This approach has been shown to yield absorption spectra that are in better agreement with experimental observations. researchgate.net

Table 1: Calculated Optical Properties of Celestine (SrSO₄)

Property Calculated Value (GGA) Calculated Value (LDA) Experimental Value
Indirect Band Gap ~6.0 eV ~6.4 eV ~7.6 eV
Absorption Onset ~7.6 eV (with scissors approximation) - ~7.6 eV

Ab initio calculations are instrumental in determining the equilibrium crystal structure and vibrational properties of strontium sulfate (B86663). These calculations can predict lattice parameters, bond lengths, and bond angles with high accuracy. For celestine, which has an orthorhombic crystal structure, theoretical calculations have successfully reproduced the experimentally determined structural parameters. researchgate.net

The vibrational properties of strontium sulfate can be investigated through the calculation of its phonon dispersion curves and vibrational density of states. These calculations provide information about the frequencies and characteristics of the vibrational modes, which can be directly compared with experimental data from Raman and infrared (IR) spectroscopy. mdpi.com The vibrational spectra of sulfates are characterized by the internal modes of the SO₄²⁻ tetrahedron. In the solid state, these modes can be influenced by the crystal lattice, leading to shifts in frequency and splitting of degenerate modes. mdpi.com

Table 2: Observed Raman Vibrational Modes of Celestine (SrSO₄) at Room Temperature

Vibrational Mode Wavenumber (cm⁻¹)
ν₁ (symmetric stretch) ~995
ν₂ (symmetric bend) ~450, ~462
ν₃ (asymmetric stretch) ~1104, ~1140, ~1196
ν₄ (asymmetric bend) ~619, ~645

Ab initio molecular dynamics (AIMD) simulations can also be used to study the structural and vibrational properties of hydrated sulfate ions in aqueous solutions. These simulations provide a detailed picture of the hydration shell around the sulfate ion, including the number of water molecules, their orientation, and the dynamics of their exchange. acs.orgresearchgate.netnih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules and materials. For this compound, DFT calculations have been employed to study its crystal structure, electronic band structure, density of states (DOS), and bonding properties. researchgate.net

The calculated equilibrium lattice parameters for celestine using both the Localized Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are in good agreement with experimental data. The electronic band structure calculations show that celestine is a wide-band-gap insulator. The analysis of the partial density of states (PDOS) indicates that the valence band is primarily composed of O 2p states, while the conduction band is formed by a hybridization of Sr, S, and O states. researchgate.net

The nature of the chemical bonding in this compound has also been investigated using DFT. Mulliken population analysis suggests that the Sr-O bond is predominantly ionic, while the S-O bond has a more covalent character. researchgate.net

Table 3: Calculated Electronic and Structural Properties of Celestine (SrSO₄) using DFT

Property GGA LDA Experimental
Lattice Parameter a (Å) 8.38 8.24 8.36
Lattice Parameter b (Å) 5.37 5.29 5.35
Lattice Parameter c (Å) 6.88 6.78 6.87
Indirect Band Gap (eV) ~6.0 ~6.4 ~7.6

Molecular Simulation and Modeling Techniques

Molecular simulation and modeling techniques, such as molecular dynamics, are used to study the behavior of systems at the atomic scale over time. These methods are particularly useful for investigating dynamic processes and the properties of materials in solution.

Molecular dynamics (MD) simulations have been utilized to study the behavior of strontium and sulfate ions in aqueous solutions and the initial stages of this compound crystallization. These simulations provide insights into the formation of ion pairs and clusters, the structure of the hydration shells around the ions, and the mechanism of nucleation and growth. acs.orgresearchgate.netnih.govacs.org

In aqueous solutions, MD simulations show that the sulfate ion is strongly hydrated, with a coordination number of up to 12 water molecules. acs.orgresearchgate.netnih.gov The simulations also reveal the dynamics of water molecules in the hydration shell, with a mean residence time that is longer than in bulk water, indicating that the sulfate ion acts as a "structure maker". acs.orgnih.gov

MD simulations of the crystallization process of sulfates, such as calcium sulfate, have identified a multi-step nucleation pathway involving the formation of pre-nucleation clusters, which then aggregate and restructure to form the crystalline phase. acs.org These simulations highlight the important role of hydration and ion pairing in the early stages of crystallization.

Computational modeling has been extensively used to study the substitution of sulfate ions into the crystal structures of calcium carbonate (CaCO₃) polymorphs, such as calcite, aragonite, and vaterite. This process is of great interest in geochemistry and biomineralization. These studies typically employ DFT calculations or molecular simulations to determine the energetic favorability of sulfate incorporation. uniovi.esnih.govacs.orguu.nlcambridge.org

The results of these simulations show that the incorporation of sulfate is energetically more favorable in vaterite, the least stable polymorph of calcium carbonate, compared to calcite and aragonite. uniovi.es This is attributed to the more open crystal structure of vaterite, which can better accommodate the larger, tetrahedral sulfate ion in place of the smaller, planar carbonate ion. The substitution is found to be unfavorable in calcite and even more so in aragonite. uniovi.es

Ab initio molecular dynamics (AIMD) simulations have also been used to investigate sulfate incorporation at the calcite-water interface. These studies have shown that the substitution of sulfate for carbonate is energetically more favorable at the surface, particularly at step edges, compared to the bulk crystal. nih.govacs.org This suggests that sulfate incorporation is largely a surface-driven process.

Table 4: Calculated Energetics of Sulfate Substitution in Calcium Carbonate Polymorphs

CaCO₃ Polymorph Substitution Energy (eV/ion) Energetic Favorability
Vaterite Favorable High
Calcite 1.08 (bulk/liquid) Unfavorable
Aragonite Very Unfavorable Low

Advanced Applications and Research Directions in Strontium Sulfate Materials Science

Strontium Sulfate (B86663) as a Precursor in Material Synthesis

The chemical reactivity of strontium sulfate allows its conversion into other valuable strontium compounds, which are foundational for numerous industrial processes and advanced material fabrications.

Production of Strontium Carbonate (SrCO₃) and Strontium Sulfide (B99878) (SrS)

This compound is the principal raw material for producing strontium carbonate (SrCO₃), a compound essential for manufacturing high-quality glass for television faceplates, ceramic ferrite (B1171679) magnets, and pyrotechnics. videleaf.com The most common pathway involves the initial reduction of this compound to strontium sulfide (SrS). videleaf.comirancelestite.com

One established industrial method is the "black ash" process, where celestite (SrSO₄) is heated with coke at high temperatures (1100–1200 °C) to produce strontium sulfide. tramelt.commdpi.com This carbothermic reduction is a critical step, with about 300,000 tons of SrS being processed annually. The resulting strontium sulfide is then reacted with either carbon dioxide or sodium carbonate to precipitate strontium carbonate. tramelt.com

More sustainable and efficient methods are also under investigation. Mechanosynthesis, a process using ball milling, has been shown to effectively reduce SrSO₄ to SrS using aluminum powder as a reducing agent. videleaf.com This method can enhance reaction kinetics and offers a more environmentally friendly route. videleaf.com Recent research also explores the use of biofuels, such as bioethanol, as a reductant, achieving high conversion rates of SrSO₄ to SrS at lower temperatures (950 °C) and reducing carbon emissions. mdpi.com Strontium sulfide itself is a key precursor for about 70% of the global strontium market, enabling the production of various derivatives. mdpi.com

Table 1: Comparison of Strontium Carbonate Production Methods

Method Description Temperature Key Features
Black Ash Process Carbothermic reduction of SrSO₄ with coke to form SrS, followed by carbonation. tramelt.commdpi.com 1100–1200 °C mdpi.com Conventional industrial method; energy-intensive. mdpi.com
Direct Conversion Reaction of SrSO₄ (celestite) with sodium carbonate solution and steam. tramelt.com Varies Produces SrCO₃ directly along with other solids. tramelt.com
Mechanosynthesis Ball milling of SrSO₄ with a reducing agent like aluminum powder to produce SrS. videleaf.com Ambient (milling) Reduces environmental impact; enhances reaction kinetics. videleaf.com

| Biofuel Reduction | Use of bioethanol to reduce SrSO₄ to SrS. mdpi.com | 950 °C mdpi.com | Lower temperature; potential for carbon neutrality. mdpi.com |

Synthesis of Strontium Aluminates for Luminescent and Optical Applications

Strontium aluminates (SrₓAlᵧO₂) are highly valued for their exceptional luminescent properties, particularly as long-persistent phosphors in "glow-in-the-dark" materials and for other advanced optical uses. videleaf.com this compound serves as an indirect but vital precursor in their synthesis.

Often, strontium aluminates are formed as a by-product during the mechanosynthesis reduction of SrSO₄ to SrS using aluminum. videleaf.com In this process, the aluminum acts as a reducing agent, and by-products such as the Sr₃Al₃₂O₅₁ phase can form, which exhibit interesting phosphorescent properties. videleaf.com Alternatively, strontium carbonate, derived from this compound, is a common starting material for the solid-state synthesis of strontium aluminates. iaea.org In this method, SrCO₃ is mixed with aluminum oxide (Al₂O₃) and small amounts of dopants like europium (Eu²⁺) and dysprosium (Dy³⁺), which act as the luminescent centers. ekb.egresearchgate.net The mixture is then sintered at high temperatures (e.g., 1200-1400 °C) in a reducing atmosphere to produce the desired phosphorescent material. researchgate.netgoogle.com The synthesis method is critical as it influences the crystal structure (monoclinic or hexagonal), which in turn determines the luminescent properties of the final material. ekb.eg

Fabrication of Strontium Chromate (B82759) (SrCrO₄) Nanorod Particles

This compound is a direct precursor in the synthesis of strontium chromate (SrCrO₄) nanostructures. researchgate.net Strontium chromate is used as a catalyst and in pigments. researchgate.net Research has demonstrated the successful preparation of SrCrO₄ nanorod particles at low temperatures through a chemical precipitation method. researchgate.netmcbu.edu.tr

In this synthesis, naturally occurring celestite (SrSO₄), a water-insoluble mineral, is used as the strontium source. researchgate.netmcbu.edu.tr It is reacted with a solution of a chromate source, such as sodium dichromate (Na₂Cr₂O₇), often in an alkaline hydrothermal environment. researchgate.nettaylorandfrancis.com The reaction parameters, such as temperature, molar ratios of reactants, and reaction time, are controlled to influence the morphology and size of the resulting SrCrO₄ particles, enabling the formation of nanorods. researchgate.netresearchgate.net Studies have shown that the addition of salts like NaCl can play a significant role in controlling particle size and shape during the formation of these nanorods. researchgate.netmcbu.edu.tr

Functional Materials Incorporating this compound

Beyond its role as a precursor, this compound is directly incorporated into various materials to impart specific functional properties, from enhancing the durability of ceramics to serving as a key identifier in forensic science.

Development of Advanced Ceramic and Glass Materials

This compound is a valuable additive in the ceramics and glass industries due to its high melting point (1605 °C), chemical stability, and ability to modify material properties. irancelestite.comontosight.aimfa.org

In glass manufacturing, strontium compounds derived from this compound, such as strontium carbonate, are critical. google.com However, this compound itself is also used directly. It can act as a colorant and a fining agent, which helps to remove impurities and increase the clarity of the glass. irancelestite.com The addition of strontium-based compounds to glass formulations enhances optical properties and durability. samaterials.com

Research into Pigment and Coating Formulations (e.g., Forensic Analysis of Tool Paint)

This compound functions as a white pigment or an extender in paints and coatings. chemiis.comstraitsresearch.com It provides opacity, improves brightness, and enhances the whiteness of paint formulations. chemiis.com As a filler, it can improve the mechanical properties of the coating and offer UV resistance. straitsresearch.com While it was used as a white artist pigment in the 19th century, it was largely supplanted by barium sulfate. mfa.org

A significant area of modern research involves the forensic analysis of paints, particularly tool paints. In this context, the trace elemental composition of paint fillers is crucial for distinguishing between samples. Research has shown that trace amounts of strontium within the primary mineral filler, barium sulfate (barite), can serve as a powerful discriminating factor. nih.govresearchgate.net Forensic scientists use techniques like Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) to perform X-ray mapping of paint chips. nih.govresearchgate.net The presence and distribution of strontium in the barium sulfate filler can differentiate between red tool paints that are otherwise indistinguishable by standard optical or spectroscopic methods. nih.govresearchgate.net This non-destructive analytical approach enhances the characterization of tool paints, providing a more robust method for linking paint traces from a crime scene to a specific tool. benthamdirect.comchristuniversity.in

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 3084026
Strontium Carbonate 11503
Strontium Sulfide 82902
Strontium Aluminate 159424
Strontium Chromate 24530
Aluminum Oxide 9989226
Barium Sulfate 24414
Sodium Carbonate 10340
Sodium Dichromate 25408
Sodium Chloride 5234
Europium 62864

Adsorbent Applications (e.g., for Desulfurization)

This compound is not widely utilized as a primary adsorbent material for processes like industrial desulfurization. The field of adsorbent materials for sulfur removal is dominated by substances with high porosity and specific surface activities, such as activated carbons, zeolites, and various metal oxides. Research into desulfurization focuses on these alternative materials, which have demonstrated significant capacity for adsorbing sulfur compounds from fuels and industrial gases.

Sustainable and Environmental Considerations in this compound Production

Reduction of this compound to Strontium Sulfide using Biofuels (e.g., Bioethanol)

A significant advancement in sustainable chemical processing is the use of biofuels for the reduction of this compound (SrSO₄) to strontium sulfide (SrS). Strontium sulfide is a crucial precursor for the majority of other strontium compounds, including strontium carbonate (SrCO₃), which is vital for electronics and ceramics. americanelements.com

Traditionally, this reduction is achieved through the carbothermic "black ash" method, which involves heating this compound with a fossil-fuel-derived reductant like coke at high temperatures (1100–1200 °C). americanelements.com This process is energy-intensive and results in substantial greenhouse gas emissions. americanelements.comereztech.com

Recent research has demonstrated a more sustainable pathway using bioethanol as the reducing agent. americanelements.comereztech.com In these studies, bioethanol, derived from agro-industrial waste, proved to be a highly effective reductant. americanelements.com At temperatures around 900 °C, bioethanol decomposes into key reducing species (C, CO, and H₂), which then drive the conversion of SrSO₄ to SrS. americanelements.com This bio-driven method achieves high conversion rates at lower temperatures and in significantly less time than conventional methods. americanelements.comereztech.comfishersci.co.uk

The table below summarizes key findings from experiments on the reduction of synthetic this compound.

ReductantTemperatureConversion EfficiencyTime
Bioethanol950 °C97%24 minutes

This data is based on experimental results from studies on sustainable reduction methods. americanelements.comfishersci.co.uk

This innovative process not only matches the energy efficiency of the traditional black ash method but also offers a carbon-neutral solution by utilizing renewable feedstocks. americanelements.comereztech.com The use of bioethanol can reduce CO₂ emissions by 30-50% compared to fossil-fuel-based methods. americanelements.comereztech.com

Application of Circular Economy Principles in Strontium Compound Production

The production of strontium compounds is increasingly being viewed through the lens of the circular economy, which aims to eliminate waste, keep materials in use, and regenerate natural systems. wikipedia.orgatamanchemicals.com This approach seeks to decouple economic growth from the consumption of finite resources. wikipedia.org

The use of biofuels in this compound reduction is a prime example of circular economy principles in action. americanelements.comereztech.com By valorizing agro-industrial waste streams to produce bioethanol, this method transforms a low-value byproduct into a crucial reagent for chemical manufacturing. americanelements.com This aligns with the core circular principle of designing out waste from the beginning of a process. wikipedia.org

Another application of circular principles is the use of industrial waste as a reducing agent. Mechanosynthesis, a process using ball milling, can effectively reduce this compound to strontium sulfide using aluminum powder sourced from industrial waste. wikipedia.org This method not only provides an efficient reduction pathway but also finds a valuable use for materials that might otherwise be discarded. wikipedia.org

Furthermore, efforts are being made to create value from the byproducts of strontium processing. For instance, a method has been developed to purify this compound from industrial waste residues while co-producing calcium sulfate and industrial salt (sodium chloride), turning a waste treatment problem into a multi-product manufacturing opportunity. loradchemical.com These approaches embody the circular economy's goal of maximizing the utility and value of all materials throughout their lifecycle. wikipedia.org

Q & A

Basic: What are the critical safety protocols for handling strontium sulfate in laboratory settings?

Answer:
this compound requires adherence to safety measures to mitigate inhalation, skin contact, or accidental ingestion risks. Key protocols include:

  • Ventilation : Use local exhaust ventilation to minimize dust exposure .
  • Personal Protective Equipment (PPE) : Wear dust masks, protective gloves, and chemical safety goggles .
  • Spill Management : Collect spilled material in sealed containers and avoid environmental release .
  • Emergency Response : For eye exposure, rinse with water for several minutes and seek immediate medical help .

Advanced: How can researchers resolve contradictions in solubility data for this compound under varying experimental conditions?

Answer:
Contradictions arise due to temperature, pressure, and ionic composition differences. A systematic approach includes:

  • Thermodynamic Modeling : Apply equations like NRTL to predict solubility trends under mixed-water conditions (e.g., seawater injection scenarios) .
  • Experimental Validation : Use gravimetric analysis (e.g., strontium content measured at 26.0 mg/L in groundwater samples) to cross-check theoretical predictions .
  • Parameter Control : Document pH, temperature (e.g., 25°C standard state), and co-ion concentrations (e.g., sulfate, calcium) to isolate variables .

Basic: What are the standard methods for synthesizing this compound derivatives for material science applications?

Answer:
this compound is often converted into functional derivatives:

  • Carbonate Synthesis : React with sodium carbonate to produce strontium carbonate (SrCO3), a precursor for ceramics .
  • Nitrate Production : Treat with nitric acid to yield strontium nitrate (Sr(NO3)2), used in pyrotechnics .
  • Chromate Formation : React aqueous Sr<sup>2+</sup> with chromate ions to precipitate SrCrO4 for corrosion inhibition studies .

Advanced: How does thermodynamic modeling predict this compound scale formation in subsurface environments?

Answer:
Scale formation in oil wells or geothermal systems is modeled using:

  • Super Saturation Analysis : Calculate relative super saturation (RSS) by comparing ion activity products (e.g., [Sr<sup>2+</sup>][SO4<sup>2−</sup>]) to solubility constants .
  • Temperature/Pressure Effects : Increasing temperature reduces barium sulfate scaling but enhances strontium/calcium sulfate deposition. Pressure increases generally suppress all sulfate scales .
  • Field Validation : Compare model outputs with experimental data (e.g., 3.96 g/cm³ density of SrSO4 scales) .

Basic: What analytical methods confirm sulfate ion presence in this compound samples?

Answer:

  • Precipitation Test : Add strontium chloride (SrCl2) to form white SrSO4 precipitates .
  • Gravimetric Analysis : Filter, dry, and weigh precipitates to quantify sulfate content .
  • Ion Chromatography : Separate and detect sulfate ions in complex matrices (e.g., groundwater with 0.0 mg/L sulfate ).

Advanced: How should researchers address gaps in toxicological data for this compound?

Answer:

  • In Vitro Assays : Conduct bacterial reverse mutation tests (e.g., OECD Guideline 471) to assess mutagenicity .
  • Acute Toxicity Studies : Use ATSDR-recommended protocols to evaluate respiratory or dermal exposure risks .
  • Ecotoxicity Screening : Monitor mobility in soil and bioaccumulation potential, though current data are limited .

Basic: What characterization techniques are essential for studying this compound’s crystallographic properties?

Answer:

  • XRD : Confirm isostructural similarity to barium sulfate (orthorhombic system) .
  • SEM/EDS : Analyze surface morphology and elemental composition (e.g., Sr, S, O ratios) .
  • Density Measurement : Use pycnometry to verify 3.96 g/cm³ density .

Advanced: How can researchers mitigate interference from co-existing ions in this compound experiments?

Answer:

  • Ion-Selective Electrodes : Measure Sr<sup>2+</sup> activity in solutions with high calcium (e.g., 37,364 mg/L Ca<sup>2+</sup> ).
  • Chelation : Add EDTA to sequester competing cations (e.g., Fe<sup>2+</sup> at 5.02 mg/L ).
  • pH Control : Adjust to pH 7.01 to minimize hydroxide precipitation .

Basic: What environmental precautions are necessary when disposing of this compound waste?

Answer:

  • Regulatory Compliance : Follow local laws for hazardous waste disposal (e.g., Japan’s Pollutant Release and Transfer Register ).
  • Neutralization : Treat acidic/basic waste streams to pH neutrality before disposal .
  • Containment : Use polyethylene containers to prevent leaching .

Advanced: What statistical approaches are recommended for analyzing variability in this compound’s physicochemical data?

Answer:

  • Multivariate Regression : Correlate solubility with variables like temperature, ionic strength, and pressure .
  • Error Propagation Analysis : Quantify uncertainties in gravimetric measurements (e.g., ±0.21 mg/L dissolved iron ).
  • Data Reconciliation : Resolve discrepancies between experimental and modeled results (e.g., scale prediction accuracy ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.